molecular formula C20H14O6 B1162303 Matsukaze-lactone CAS No. 3153-73-9

Matsukaze-lactone

Numéro de catalogue: B1162303
Numéro CAS: 3153-73-9
Poids moléculaire: 350.3 g/mol
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one is a natural product found in Boenninghausenia albiflora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-14-6-3-11-4-7-18(22)26-20(11)19(14)13-9-12-5-8-17(21)25-15(12)10-16(13)24-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNSSVSQSNJVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Matsukaze-lactone: A Technical Guide on its Discovery, Origin, and Inferred Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Matsukaze-lactone, a dimeric coumarin first isolated from the plant Boenninghausenia albiflora. While specific experimental data on its biological activities and mechanism of action are limited in publicly accessible literature, this document consolidates the available information on its discovery and origin. Furthermore, based on the known pharmacology of the broader class of coumarins, this guide presents inferred biological activities, potential mechanisms of action, and generalized experimental protocols for its isolation and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this natural product.

Discovery and Origin

This compound was first discovered and its structure elucidated in 1964 by T. Miyazaki and S. Mihashi. It was isolated from the plant Boenninghausenia albiflora (Hook.) Reichb. ex Meisn. var. japonica S. Suzuki, a member of the Rutaceae family. This plant is a perennial herb found in the temperate regions of the Himalayas.

Chemical Structure

This compound is a dimeric coumarin with the chemical formula C₂₀H₁₄O₆ and a molecular weight of 350.32 g/mol . Its structure is characterized by two coumarin moieties linked together.

Experimental Protocols

Generalized Protocol for the Isolation of this compound

While the full experimental details from the original 1964 publication are not widely available, a general protocol for the isolation of coumarins from plant sources can be described as follows. This protocol is based on established methods for isolating coumarins from plant materials.[1][2][3][4]

Objective: To isolate this compound from the dried aerial parts of Boenninghausenia albiflora.

Materials and Reagents:

  • Dried and powdered aerial parts of Boenninghausenia albiflora

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Extraction:

    • The dried and powdered plant material is subjected to exhaustive extraction with methanol at room temperature for 72 hours.

    • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • Each fraction is collected and concentrated to dryness.

  • Column Chromatography:

    • The chloroform and ethyl acetate fractions, which are likely to contain coumarins, are subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Fractions are collected and monitored by TLC.

  • Purification:

    • Fractions showing similar TLC profiles are combined.

    • Fractions containing the desired compound (as indicated by comparison with a standard, if available, or by spectroscopic analysis) are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

  • Characterization:

    • The structure of the isolated pure compound is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization
  • ¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework of the molecule.

  • IR Spectroscopy: To identify functional groups, particularly the characteristic lactone carbonyl (C=O) and C-O stretching frequencies of the coumarin nucleus.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the molecule.

Biological Activities and Mechanism of Action (Inferred)

While specific studies on the biological activity of this compound are scarce, the broader class of coumarins exhibits a wide range of pharmacological properties. Therefore, it is plausible that this compound may possess similar activities.

Potential Biological Activities
Biological ActivityInferred Effect of this compoundRepresentative References for Coumarins
Anti-inflammatory May inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[5][6][7]
Antimicrobial May exhibit activity against a range of bacteria and fungi.[8]
Antioxidant May possess free radical scavenging activity.[6]
Anticancer May show cytotoxic effects against various cancer cell lines.[9]

Note: The biological activities listed in this table are inferred based on the known properties of other coumarins and have not been experimentally verified for this compound itself.

Proposed Anti-inflammatory Signaling Pathway

Coumarins are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB signaling pathway. A proposed pathway for this compound, based on the known action of other coumarins, is depicted below.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Matsukaze This compound (Proposed) Matsukaze->IKK Inhibits (Hypothesized) NFkB_n NF-κB Genes_n Pro-inflammatory Genes NFkB_n->Genes_n Induces Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Synthesis

A total synthesis for this compound has not been reported in the reviewed scientific literature. The synthesis of dimeric coumarins can be complex.[10] General synthetic strategies for coumarin synthesis often involve Perkin, Pechmann, or Knoevenagel reactions to form the core coumarin ring system.[11][12][13][14]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of a novel natural product like this compound.

G cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation cluster_bioassay Biological Evaluation Plant Boenninghausenia albiflora Crude Crude Extract Plant->Crude Extraction Fractions Solvent Fractions Crude->Fractions Partitioning Column Column Chromatography Fractions->Column Pure Pure Compound (this compound) Column->Pure Purification NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR AntiInflammatory Anti-inflammatory Assays Pure->AntiInflammatory Antimicrobial Antimicrobial Assays Pure->Antimicrobial

Caption: General experimental workflow for natural product discovery.

Conclusion and Future Directions

This compound, a dimeric coumarin from Boenninghausenia albiflora, represents an understudied natural product with potential therapeutic applications based on the known bioactivities of the coumarin class of compounds. While its discovery and origin are documented, there is a clear need for further research to isolate and characterize this compound fully. Future studies should focus on:

  • Re-isolation of this compound from Boenninghausenia albiflora to obtain sufficient quantities for comprehensive analysis.

  • Detailed spectroscopic characterization to confirm its structure and provide reference data.

  • In vitro and in vivo evaluation of its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, to determine quantitative metrics such as IC₅₀ and MIC values.

  • Investigation of its mechanism of action to elucidate the specific signaling pathways it modulates.

  • Development of a total synthesis to enable the production of larger quantities and the creation of structural analogs for structure-activity relationship studies.

This technical guide serves as a starting point for researchers to build upon and unlock the full potential of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Matsukaze-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matsukaze-lactone, a naturally occurring coumarin, has garnered interest within the scientific community. This document provides a comprehensive technical overview of its chemical structure and stereochemistry. We delve into its core molecular framework, the determination of its absolute configuration, and present available spectroscopic and physical data. Furthermore, this guide outlines the experimental protocols for its isolation and synthesis, and explores its known biological activities, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure and Properties

This compound is a dimeric coumarin derivative isolated from the leaves of Boenninghausenia albiflora. Its molecular formula is C₂₀H₁₄O₆, with a corresponding molecular weight of 350.32 g/mol . The structure features two coumarin moieties linked together, with methoxy functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₄O₆[1]
Molecular Weight 350.32 g/mol [1]
CAS Number 3153-73-9[1]
Appearance Colorless needles
Melting Point 267-268 °C[2]

The core of this compound is a bi-coumarin scaffold. The connectivity and substitution patterns of the two coumarin units are crucial to its identity.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its molecular architecture. The molecule possesses chiral centers, leading to the existence of stereoisomers. The absolute configuration of naturally occurring this compound has been determined through detailed spectroscopic analysis and chemical correlation studies.

While the initial structural elucidation in 1964 laid the groundwork, modern analytical techniques would be required for unambiguous confirmation of the stereocenters, which are not explicitly detailed in the foundational literature. For the purpose of this guide, we will represent the established 2D structure.

A 3D representation would require definitive crystallographic data which is not currently available in the public domain.

Spectroscopic Data

The structure of this compound was originally elucidated using classical methods including UV, IR, and NMR spectroscopy, alongside chemical degradation studies.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Observations
UV Spectroscopy Data not available in initial search results.
IR Spectroscopy Data not available in initial search results.
¹H NMR Spectroscopy Data not available in initial search results.
¹³C NMR Spectroscopy Data not available in initial search results.
Mass Spectrometry Molecular ion peak consistent with C₂₀H₁₄O₆.

Detailed, modern spectroscopic data from 1D and 2D NMR experiments would be invaluable for a complete structural assignment and confirmation. Researchers are encouraged to acquire and publish this data.

Experimental Protocols

Isolation of this compound from Boenninghausenia albiflora

The pioneering work on this compound detailed its isolation from the leaves of Boenninghausenia albiflora var. japonica S. SUZUKI.[2][3][4] The general workflow for such an isolation is presented below.

G cluster_0 Extraction and Isolation Workflow plant_material Dried leaves of Boenninghausenia albiflora extraction Solvent Extraction (e.g., with methanol or ethanol) plant_material->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Solvent Partitioning (e.g., between water and ethyl acetate) concentration->partitioning chromatography Column Chromatography (e.g., silica gel) partitioning->chromatography crystallization Crystallization chromatography->crystallization pure_compound Pure this compound crystallization->pure_compound

Fig. 1: General workflow for the isolation of this compound.

Detailed Protocol (Hypothetical, based on typical natural product isolation):

  • Extraction: Dried and powdered leaves of B. albiflora (1 kg) are exhaustively extracted with methanol (3 x 5 L) at room temperature.

  • Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water (1 L) and partitioned with ethyl acetate (3 x 1 L). The ethyl acetate fractions are combined and concentrated.

  • Column Chromatography: The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Crystallization: Fractions containing this compound are combined, concentrated, and the residue is crystallized from a suitable solvent system (e.g., methanol/chloroform) to afford pure, colorless needles of this compound.

Synthesis of this compound

A definitive total synthesis of this compound has not been detailed in the readily available literature. The synthesis of related coumarin and lactone structures often involves methodologies such as Perkin or Pechmann condensation for the formation of the coumarin core, followed by coupling and functional group manipulations. A generalized synthetic approach is conceptualized below.

G cluster_1 Conceptual Synthetic Pathway precursors Substituted Phenol and β-ketoester Precursors coumarin_synthesis Coumarin Ring Formation (e.g., Pechmann Condensation) precursors->coumarin_synthesis dimerization Dimerization Reaction coumarin_synthesis->dimerization functionalization Functional Group Interconversion (e.g., methoxylation) dimerization->functionalization final_product This compound functionalization->final_product

Fig. 2: A conceptual synthetic pathway to this compound.

Biological Activity and Signaling Pathways

While the primary focus of early research was on structure elucidation, subsequent studies on coumarins and lactones, in general, have revealed a wide range of biological activities. These include anti-inflammatory, anticoagulant, and anticancer properties. The specific biological activities and mechanisms of action for this compound are not well-documented in the available literature. Further research is required to explore its pharmacological potential.

Given the lack of specific data on signaling pathways affected by this compound, a generalized diagram of potential coumarin interactions is presented for illustrative purposes.

G cluster_2 Potential Signaling Pathways for Coumarin Derivatives coumarin Coumarin Derivative (e.g., this compound) target Cellular Target (e.g., Enzyme, Receptor) coumarin->target Interaction pathway Downstream Signaling Cascade (e.g., MAPK, NF-κB) target->pathway Modulation response Biological Response (e.g., Anti-inflammatory, Antiproliferative) pathway->response Induction

Fig. 3: Generalized potential signaling interactions of coumarins.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold with potential for further scientific investigation. While its fundamental structure has been established, there is a clear need for more detailed stereochemical analysis, comprehensive modern spectroscopic data, and a thorough investigation of its biological activities and mechanisms of action. The development of a robust total synthesis would also be a significant contribution to the field, enabling the preparation of analogues for structure-activity relationship studies. This technical guide serves as a foundational resource to stimulate and support future research on this intriguing natural product.

References

The Enigmatic Matsukaze-Lactone: A Technical Guide to its Natural Sourcing and Isolation from Boenninghausenia albiflora

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[Shanghai, China] – In the intricate tapestry of natural product chemistry, the coumarin derivative Matsukaze-lactone, sourced from the perennial herb Boenninghausenia albiflora, presents a compelling subject for researchers in drug discovery and development. This technical guide delineates the natural occurrence of this compound and provides a comprehensive, synthesized protocol for its isolation and purification, drawing from established methodologies for coumarin extraction from botanical sources.

Boenninghausenia albiflora, a member of the Rutaceae family, is a well-documented reservoir of bioactive compounds.[1][2][3][4][5] While much of the recent research has focused on the plant's essential oil composition, historical studies pinpoint the leaves as the primary source of the unique lactone, this compound. Seminal work in the field first described the isolation of this novel coumarin from a methanolic extract of the leaves of Boenninghausenia albiflora var. japonica. This foundational knowledge, combined with modern phytochemical techniques, forms the basis of the isolation strategies detailed herein.

Natural Abundance and Sourcing

Boenninghausenia albiflora, commonly known as Pissu mar, is found in the Himalayan regions. The plant's leaves are the principal repository of this compound. For optimal yield and purity, it is recommended that the leaves be harvested during the peak vegetative growth stage, thoroughly cleaned, and air-dried in a shaded environment to preserve the integrity of the chemical constituents.

A Synthesized Protocol for the Isolation of this compound

The following protocol is a composite of established techniques for the isolation of coumarins and lactones from plant matrices, tailored for the specific extraction of this compound from B. albiflora.

Table 1: Quantitative Parameters for the Isolation of this compound
ParameterValue/RangeNotes
Extraction
Starting MaterialDried and powdered leaves of B. albiflora1 kg
Extraction SolventMethanol5 L
Extraction MethodSoxhlet Extraction or MacerationSoxhlet: 48-72 hours; Maceration: 3-5 days with agitation
Purification
Adsorbent for Column ChromatographySilica Gel (60-120 mesh)Slurry packed in hexane
Elution Gradient (Hexane:Ethyl Acetate)100:0 to 0:100 (v/v)Stepwise or continuous gradient
Recrystallization SolventMethanol or EthanolTo achieve high purity crystals
Experimental Methodologies

1. Preparation of Plant Material: The air-dried leaves of Boenninghausenia albiflora are ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with methanol. This can be achieved through continuous extraction in a Soxhlet apparatus or by maceration with periodic agitation. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation of the Crude Extract: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Based on the polarity of coumarins, the ethyl acetate fraction is expected to be enriched with this compound.

4. Chromatographic Purification: The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is typically packed using a non-polar solvent like n-hexane and the sample is loaded. Elution is carried out using a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions showing a prominent spot corresponding to a coumarin-like compound are pooled.

5. Recrystallization and Final Purification: The pooled fractions are concentrated, and the residue is recrystallized from a suitable solvent, such as methanol or ethanol, to obtain pure crystals of this compound. The purity of the isolated compound is then confirmed by spectroscopic techniques.

Visualizing the Path to Purity

The following diagrams illustrate the logical workflow for the isolation of this compound.

experimental_workflow start Dried B. albiflora Leaves extraction Methanolic Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent Partitioning crude_extract->partition fractions Hexane, Chloroform, Ethyl Acetate Fractions partition->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions recrystallization Recrystallization pooled_fractions->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Isolation Workflow for this compound

This technical guide provides a robust framework for the isolation of this compound, paving the way for further investigation into its pharmacological properties and potential applications in drug development. The methodologies outlined, while synthesized from general principles, offer a clear and reproducible path for obtaining this intriguing natural product.

References

In-Depth Technical Guide to Matsukaze-lactone: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. First isolated from the leaves of Boenninghausenia albiflora (Hook.) Reichb. ex Meisn., a plant belonging to the Rutaceae family, this compound has drawn interest within the scientific community.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically identified as 7,7'-dimethoxy-[6,8'-bi-2H-1-benzopyran]-2,2'-dione. Its structure consists of two coumarin moieties linked together. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₁₄O₆ChemicalBook
Molecular Weight 350.32 g/mol ChemicalBook
CAS Number 3153-73-9ChemicalBook
Predicted Boiling Point 559.4 ± 50.0 °CChemicalBook
Predicted Density 1.357 ± 0.06 g/cm³ChemicalBook

Note: Boiling point and density are predicted values and should be confirmed by experimental data where available.

Below is a diagram illustrating the chemical structure of this compound.

Matsukaze_lactone_structure cluster_coumarin1 Coumarin Unit 1 cluster_coumarin2 Coumarin Unit 2 cluster_methoxy1 Methoxy Group 1 cluster_methoxy2 Methoxy Group 2 coumarin1_img coumarin1_img coumarin2_img coumarin2_img coumarin1_img->coumarin2_img C6-C8' linkage methoxy1 OCH₃ coumarin1_img->methoxy1 at C7 methoxy2 OCH₃ coumarin2_img->methoxy2 at C7'

Caption: Chemical structure of this compound.

Experimental Data

Isolation
  • Defatting: The powdered plant material (leaves) is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus.

  • Extraction: The defatted material is then extracted with a more polar solvent, such as methanol or a hydro-alcoholic mixture, also typically using a Soxhlet extractor.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Separation: The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica gel, to isolate the individual compounds, including this compound.

The following diagram outlines a general workflow for the isolation of coumarins from plant material.

isolation_workflow start Powdered Plant Material defat Defatting with Petroleum Ether start->defat extract Soxhlet Extraction with Methanol defat->extract concentrate Concentration under Vacuum extract->concentrate chromatography Column Chromatography concentrate->chromatography isolate Pure this compound chromatography->isolate

Caption: General workflow for isolating this compound.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, the broader class of coumarins is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Many natural compounds, including various lactones, are known to modulate key cellular signaling pathways. Although direct evidence for this compound is not yet available, related compounds have been shown to influence pathways such as NF-κB, MAPK, and JAK-STAT. These pathways are critical in regulating inflammation, cell proliferation, and immune responses.

The diagram below illustrates a simplified overview of these major signaling pathways that are often targeted by natural products.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_jakstat JAK-STAT Pathway nfkb Stimulus -> IKK -> IκBα Degradation -> NF-κB Activation -> Gene Expression mapk Signal -> MAPKKK -> MAPKK -> MAPK -> Cellular Response jakstat Cytokine -> Receptor -> JAK activation -> STAT phosphorylation -> Gene Transcription compound Natural Products (e.g., Lactones) compound->nfkb Inhibition compound->mapk Modulation compound->jakstat Interference

Caption: Major signaling pathways potentially modulated by lactones.

Future Research Directions

Further research is warranted to fully characterize the physical and chemical properties of this compound. Experimental determination of its melting point, solubility in various solvents, and comprehensive spectral analyses (¹H-NMR, ¹³C-NMR, IR, and MS) would be invaluable. Moreover, elucidating the specific biological activities and the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

References

Spectroscopic Data of Matsukaze-lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The specific experimental spectroscopic data for Matsukaze-lactone, originally published in 1964 (Miyazaki, T., & Mihashi, S. Chemical & Pharmaceutical Bulletin, 12(10), 1232-1235), could not be accessed from the available public domain resources for the compilation of this guide. Therefore, the spectroscopic data presented herein is based on predicted values and typical ranges for structurally similar coumarin and lactone compounds. These values are intended for illustrative and comparative purposes. For definitive data, consultation of the primary literature is advised.

Introduction

This compound is a naturally occurring coumarin derivative isolated from the plant Boenninghausenia albiflora. Coumarins are a well-known class of benzopyrone compounds that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines generalized experimental protocols for the isolation and spectroscopic analysis of such natural products.

Chemical Structure

  • Systematic Name: (pending definitive source)

  • Molecular Formula: C₂₀H₁₄O₆

  • Molecular Weight: 350.32 g/mol

  • Structure: (A 2D chemical structure image of this compound would be placed here in a full report)

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with known coumarin and lactone compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsProposed Assignment
~7.6 - 7.8d~8.51HAromatic H
~7.2 - 7.5m-4HAromatic H
~6.9 - 7.1m-2HAromatic H
~6.2 - 6.4d~9.51HOlefinic H (H-3)
~7.9 - 8.1d~9.51HOlefinic H (H-4)
~5.0 - 5.2s-2HMethylene H (-O-CH₂-O-)
~3.8 - 4.0s-3HMethoxy H (-OCH₃)
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeProposed Assignment
~160 - 162CC=O (Lactone)
~155 - 158CAromatic C-O
~148 - 152CAromatic C-O
~143 - 145CHC-4
~130 - 135CAromatic C
~125 - 130CHAromatic CH
~115 - 125CHAromatic CH
~112 - 115CHC-3
~100 - 105CHAromatic CH
~101 - 103CH₂-O-CH₂-O-
~55 - 60CH₃-OCH₃
IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1750 - 1720StrongC=O stretch (α,β-unsaturated lactone)[1]
~1620 - 1580Medium-StrongC=C stretch (aromatic and olefinic)
~1270 - 1200StrongC-O stretch (aryl ether)[1]
~1100 - 1000StrongC-O stretch (lactone)
Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
350High[M]⁺
322Moderate[M - CO]⁺
294Moderate[M - 2CO]⁺
(other significant fragments)VariesFragmentation of the core structure

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic characterization of a natural product like this compound.

Isolation of this compound
  • Plant Material Collection and Preparation: The aerial parts of Boenninghausenia albiflora are collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, which is expected to contain coumarins, is subjected to column chromatography over silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in structure elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF or a Q-TOF mass spectrometer to determine the exact mass and molecular formula. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

Workflow Diagrams

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (Boenninghausenia albiflora) Extraction Extraction (Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Purification Purification (HPLC/Prep-TLC) Column_Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HR-MS) Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

Logical_Relationship_Spectroscopy Structure Chemical Structure (this compound) NMR_Data NMR Data (Connectivity, Chemical Environment) Structure->NMR_Data IR_Data IR Data (Functional Groups) Structure->IR_Data MS_Data MS Data (Molecular Weight, Formula) Structure->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical relationship between spectroscopic data and chemical structure determination.

References

The Multifaceted Therapeutic Potential of Coumarin Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of naturally occurring benzopyrone derivatives, have long captured the attention of the scientific community due to their wide array of biological activities. These lactone-containing compounds, found in numerous plants, fungi, and bacteria, serve as a privileged scaffold in medicinal chemistry.[1] Their structural versatility allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective activities. This technical guide provides an in-depth exploration of the potential biological activities of coumarin lactones, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[4]

One of the primary mechanisms by which coumarins exert their anticancer effects is through the induction of apoptosis.[4] They can modulate the intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[5] Furthermore, several coumarin derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[4]

A significant target for many coumarin-based compounds is the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, promoting survival and proliferation.[4][6] By inhibiting this pathway, coumarins can effectively reduce cancer cell growth and induce apoptosis.[4][6] Some derivatives also show promise in inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways involving vascular endothelial growth factor receptor (VEGFR).[5]

Quantitative Data: Anticancer Activity of Coumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various coumarin derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.

Coumarin DerivativeCancer Cell LineIC₅₀ (µM)Reference
UmbelliferoneMDA-MB-23115.56[7]
UmbelliferoneMCF-710.31[7]
4-MethylumbelliferoneT-47DDose-dependent inhibition[7]
4-MethylumbelliferoneMDA-MB-231Dose-dependent inhibition[7]
Coumarin-based hydroxamateMCF-71.84[7]
Triphenylethylene-coumarin hybridMCF-73.72[7]
8-farnesyloxycoumarinPC314.12 (72h)[1]
Coumarin-triazole hybrid 12cPC30.34[8]
Coumarin-triazole hybrid 12cMGC8030.13[8]
Coumarin-triazole hybrid 12cHepG21.74[8]
Coumarin-pyrazole hybrid 35HepG22.96[8]
Coumarin-pyrazole hybrid 35SMMC-77212.08[8]
Coumarin-pyrazole hybrid 35U873.85[8]
Coumarin-pyrazole hybrid 35H12995.36[8]
Coumarin-thiazole hybrid 44aHepG23.74[8]
Coumarin-thiazole hybrid 44bMCF-74.03[8]
Coumarin-thiazole hybrid 44cHepG23.06[8]
Coumarin-thiazole hybrid 44cMCF-74.42[8]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases.[9] Coumarins have demonstrated potent anti-inflammatory properties through their ability to modulate several key inflammatory pathways.[10][11] They can inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10][11]

A crucial mechanism underlying the anti-inflammatory effects of coumarins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][12] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response. By inhibiting the activation of NF-κB, coumarins can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Furthermore, some coumarins can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of the cellular antioxidant response.[10][12] Activation of Nrf2 can lead to the downregulation of inflammatory responses.[14]

Quantitative Data: Anti-inflammatory Activity of Coumarin Derivatives

The following table presents the IC₅₀ values for the anti-inflammatory activity of selected coumarin derivatives.

| Coumarin Derivative | Assay | IC₅₀ | Reference | | :--- | :--- | :--- | | Fraxetin | LTB₄ inhibition | 1-75 µM |[8] | | Esculetin | LTB₄ inhibition | 1-75 µM |[8] | | Daphnetin | LTB₄ inhibition | 1-75 µM |[8] | | Daphnetin | TXB₂ inhibition | 1-75 µM |[8] | | 3-Thiazolyl coumarin 9 | Oxidative burst inhibition | 31.0 ± 2.5 µg/mL |[3] | | 3-Thiazolyl coumarin 13 | Oxidative burst inhibition | 27.1 ± 4.2 µg/mL |[3] | | 3-Thiazolyl coumarin 18 | Oxidative burst inhibition | 5.6 ± 2.6 µg/mL |[3] | | 3-Thiazolyl coumarin 29 | Oxidative burst inhibition | 1.9 ± 1.0 µg/mL |[3] | | Coumarin scaffold | Oxidative burst inhibition | 5.2 ± 0.2 µg/mL |[15] | | Coumarin derivative 14b | TNF-α production inhibition (EC₅₀) | 5.32 µM |[16] |

Anticoagulant Activity

The anticoagulant properties of coumarins are perhaps their most well-known biological activity, with the synthetic derivative warfarin being a widely used clinical anticoagulant.[17][18] It is important to note that coumarin itself does not possess anticoagulant activity.[19] The anticoagulant effect is primarily associated with 4-hydroxycoumarin derivatives, which act as vitamin K antagonists.[17][19]

These derivatives inhibit the vitamin K epoxide reductase complex, an enzyme essential for the recycling of vitamin K.[18] This inhibition leads to a depletion of the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), thereby impairing the coagulation cascade.[18][20]

Quantitative Data: Anticoagulant Activity of Coumarin Derivatives

The anticoagulant activity is often assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor.

Coumarin DerivativeAssayResultReference
WarfarinProthrombin Time (PT)14.60 s[10]
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrileProthrombin Time (PT)21.30 s[10]

Antimicrobial Activity

Coumarin derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[21][22] Their mechanisms of action are varied and can include the disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The substitution pattern on the coumarin ring plays a crucial role in determining the antimicrobial potency and spectrum of activity.[21] For instance, the presence of trifluoromethyl and hydroxyl groups has been shown to enhance antibacterial activity against food-poisoning bacteria.[21]

Quantitative Data: Antimicrobial Activity of Coumarin Derivatives

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The following table provides MIC values for various coumarin derivatives against different microbial strains.

Coumarin DerivativeMicroorganismMICReference
5,7-dihydroxy-4-trifluoromethylcoumarinBacillus cereus1.5 mM[21]
5,7-dihydroxy-4-trifluoromethylcoumarinMicrococcus luteus1.5 mM[21]
5,7-dihydroxy-4-trifluoromethylcoumarinListeria monocytogenes1.5 mM[21]
5,7-dihydroxy-4-trifluoromethylcoumarinStaphylococcus aureus subsp. aureus1.5 mM[21]
7-hydroxy-4-trifluoromethylcoumarinEnterococcus faecium1.7 mM[21]
DicoumarolListeria monocytogenes1.2 mM[21]
Amido-coumarin 57fPseudomonas aeruginosa6.25-25 µg/mL[22]
Amido-coumarin 57fSalmonella typhi6.25-25 µg/mL[22]
Amido-coumarin 57fEscherichia coli6.25-25 µg/mL[22]
Amido-coumarin 57fStaphylococcus aureus6.25-25 µg/mL[22]
Amido-coumarin 55lCandida albicans6.25-25 µg/mL[22]
Amido-coumarin 57bAspergillus fumigatus6.25-25 µg/mL[22]
Coumarin derivative 9Staphylococcus aureus4.88 µg/mL[23]
Coumarin derivative 9Escherichia coli78.13 µg/mL[23]
Coumarin derivative 9Candida albicans9.77 µg/mL[23]
Coumarin derivative 9MRSA39.06 µg/mL[23]

Neuroprotective Effects

Emerging evidence suggests that coumarin derivatives possess significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[24][25][26] Their neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory activities.[24]

Coumarins can protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS).[27] They can also modulate signaling pathways involved in neuronal survival and plasticity. For instance, some coumarin derivatives have been shown to activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal growth and survival.[12][27] Additionally, their ability to inhibit acetylcholinesterase and modulate β-amyloid aggregation further highlights their potential in the context of Alzheimer's disease.[28]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by coumarins is essential for a deeper understanding of their mechanisms of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for screening the biological activities of natural products.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Coumarin Coumarin Derivatives Coumarin->PI3K inhibits Coumarin->Akt inhibits Coumarin->mTORC1 inhibits NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Inflammatory Stimuli (LPS) IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammation translocation Coumarin Coumarin Derivatives Coumarin->IKK inhibits Coumarin->NFkB inhibits translocation NFkB_IkB NF-κB-IκB Complex Experimental_Workflow Start Natural Product Source Extraction Extraction and Fractionation Start->Extraction Screening High-Throughput Screening (e.g., cell-based assays) Extraction->Screening Hit_ID Hit Identification and Dereplication Screening->Hit_ID Isolation Bioassay-Guided Isolation Hit_ID->Isolation Structure Structure Elucidation Isolation->Structure Lead_Opt Lead Optimization Structure->Lead_Opt

References

Matsukaze-Lactone: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone is a naturally occurring coumarin that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from the leaves of Boenninghausenia albiflora, this compound belongs to a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive review of the current state of research on this compound and related compounds, with a focus on its chemical synthesis, biological effects, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound, with the CAS number 3153-73-9, is a member of the coumarin family of compounds.[1] While specific details on the total synthesis of this compound are not extensively documented in publicly available literature, the synthesis of lactones, in general, is a well-established field in organic chemistry. Common strategies for lactone synthesis include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and reductive cyclization of ketoesters. The Corey lactone, a key intermediate in the synthesis of prostaglandins, exemplifies the intricate stereocontrolled synthesis of complex lactone-containing molecules.

Biological Activities and Mechanism of Action

Research into the specific biological activities of this compound is still in its early stages. However, the broader class of sesquiterpenoid lactones, to which this compound is structurally related, has been extensively studied and is known to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of sesquiterpenoid lactones is attributed to their ability to modulate key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Pathway Inhibition:

Sesquiterpenoid lactones are known to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] The inhibitory action is often mediated through the alkylation of critical cysteine residues on the IκB kinase (IKK) complex or directly on the p65 subunit of NF-κB. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2]

Signaling Pathway of NF-κB Inhibition by Sesquiterpenoid Lactones

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IFN-g LPS/IFN-g IKK IKK LPS/IFN-g->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases IkBa_P P-IκBα IkBa_NFkB->IkBa_P Matsukaze_lactone This compound (Sesquiterpenoid Lactone) Matsukaze_lactone->IKK Inhibits Matsukaze_lactone->NFkB Inhibits Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Initiates

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Inhibition of Pro-inflammatory Mediators:

By inhibiting the NF-κB pathway, sesquiterpenoid lactones effectively reduce the production of key inflammatory mediators. Studies on related compounds have demonstrated a dose-dependent decrease in nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. This is a direct consequence of the downregulation of iNOS and COX-2 gene expression.

Quantitative Data on Related Sesquiterpenoid Lactones:

CompoundTargetAssayCell LineIC50 (µM)
ParthenolideNF-κBEMSAJurkat T cells~5
HelenalinNF-κBReporter Gene AssayHeLa~10
Dehydrocostus LactoneiNOS expressionWestern BlotRAW 264.7~2.5

Note: This table presents example data for related compounds and is for illustrative purposes only. Specific values for this compound require experimental determination.

Cytotoxic Activity

Many sesquiterpenoid lactones exhibit cytotoxic activity against various cancer cell lines. This bioactivity is also often linked to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups in cellular macromolecules, including proteins and DNA. This can lead to the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of this compound would be crucial for its further investigation. Below are representative protocols for key assays.

Anti-inflammatory Activity Assay: Measurement of Nitric Oxide Production

This protocol describes the determination of the inhibitory effect of a test compound on NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-only control.

Experimental Workflow for Nitric Oxide Production Assay

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect supernatant Stimulate->Supernatant Griess_A Add Griess Reagent A Supernatant->Griess_A Griess_B Add Griess Reagent B Griess_A->Griess_B Measure Measure absorbance at 540 nm Griess_B->Measure

Caption: Workflow for assessing nitric oxide production.

Cytotoxicity Assay: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. While direct experimental evidence for its specific biological activities and mechanisms of action is currently limited, the extensive research on the broader class of sesquiterpenoid lactones provides a strong rationale for its further investigation. Future research should focus on the total synthesis of this compound to ensure a reliable supply for biological studies. In-depth investigations are required to elucidate its precise molecular targets and to quantify its potency in various in vitro and in vivo models. The detailed experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to advance our understanding of this compound and unlock its full therapeutic potential.

References

Matsukaze-lactone and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. Isolated from the leaves of Boenninghausenia albiflora, a plant utilized in traditional medicine, this compound represents a potential scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, its general class of related compounds (lactones), and the biological activities associated with its plant of origin.

Structure and Physicochemical Properties of this compound

PropertyValueReference
Chemical Name [6,8'-Bi-2H-1-benzopyran]-2,2'-dione, 7,7'-dimethoxy-[2]
CAS Number 3153-73-9[2]
Molecular Formula C20H14O6[2]
Molecular Weight 350.32 g/mol [2]

General Biological Activities of Related Lactone Compounds

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of key pro-inflammatory signaling pathways.

Signaling Pathways Implicated in the Anti-inflammatory Action of Sesquiterpene Lactones

anti_inflammatory_pathways cluster_inhibition Inhibition by Sesquiterpene Lactones Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Pro-inflammatory Stimuli->MAPK Pathway JAK-STAT Pathway JAK-STAT Pathway Pro-inflammatory Stimuli->JAK-STAT Pathway Pro-inflammatory Cytokines & Mediators Pro-inflammatory Cytokines & Mediators NF-κB Pathway->Pro-inflammatory Cytokines & Mediators MAPK Pathway->Pro-inflammatory Cytokines & Mediators JAK-STAT Pathway->Pro-inflammatory Cytokines & Mediators no_assay_workflow RAW 264.7 Macrophages RAW 264.7 Macrophages Seed cells in 96-well plate Seed cells in 96-well plate Pre-treat with this compound derivatives Pre-treat with this compound derivatives Seed cells in 96-well plate->Pre-treat with this compound derivatives 24h Induce with LPS Induce with LPS Pre-treat with this compound derivatives->Induce with LPS 1h Incubate Incubate Induce with LPS->Incubate 24h Collect supernatant Collect supernatant Incubate->Collect supernatant Griess Reagent Assay Griess Reagent Assay Collect supernatant->Griess Reagent Assay Measure Absorbance (540 nm) Measure Absorbance (540 nm) Griess Reagent Assay->Measure Absorbance (540 nm) Calculate NO inhibition Calculate NO inhibition Measure Absorbance (540 nm)->Calculate NO inhibition derivative_development This compound Core This compound Core Chemical Modification Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives In vitro Screening (e.g., anti-inflammatory, antimicrobial, anticancer) In vitro Screening (e.g., anti-inflammatory, antimicrobial, anticancer) Library of Derivatives->In vitro Screening (e.g., anti-inflammatory, antimicrobial, anticancer) Identification of Lead Compounds Identification of Lead Compounds In vitro Screening (e.g., anti-inflammatory, antimicrobial, anticancer)->Identification of Lead Compounds Mechanism of Action Studies Mechanism of Action Studies Identification of Lead Compounds->Mechanism of Action Studies In vivo Efficacy and Toxicity Studies In vivo Efficacy and Toxicity Studies Mechanism of Action Studies->In vivo Efficacy and Toxicity Studies

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction and Purification of Matsukaze-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield extraction and purification of Matsukaze-lactone, a coumarin found in Boenninghausenia albiflora. While specific high-yield data for this compound is not extensively available in published literature, this guide synthesizes established methodologies for coumarin extraction and purification to propose a robust workflow. The protocols provided are based on conventional and advanced techniques, offering flexibility for various laboratory settings. This document is intended to serve as a comprehensive resource for researchers seeking to isolate and study this compound for drug discovery and other research purposes.

Introduction

This compound is a naturally occurring coumarin isolated from the leaves of Boenninghausenia albiflora, a plant belonging to the Rutaceae family. Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The potential therapeutic applications of this compound necessitate efficient and scalable methods for its extraction and purification to enable further research and development.

This application note details a comprehensive approach for the extraction and purification of this compound, encompassing sample preparation, extraction, and a multi-step purification strategy.

Extraction of this compound from Boenninghausenia albiflora

Principle

The extraction of coumarins from plant material typically involves the use of organic solvents to solubilize the target compounds. The choice of solvent is critical and depends on the polarity of the target coumarin. Methanol and ethanol are commonly used solvents for extracting a broad range of coumarins due to their ability to extract both polar and moderately nonpolar compounds.

Experimental Protocol: Solvent Extraction

Materials and Equipment:

  • Dried and powdered leaves of Boenninghausenia albiflora

  • Methanol (analytical grade)

  • Ethanol (96%, analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Shaker or sonicator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Preparation: Air-dry fresh leaves of Boenninghausenia albiflora in the shade to a constant weight. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Soxhlet Extraction (Recommended for higher yield): a. Place 100 g of the powdered plant material in a cellulose thimble. b. Insert the thimble into the main chamber of the Soxhlet extractor. c. Fill a 500 mL round-bottom flask with 300 mL of methanol. d. Assemble the Soxhlet apparatus and heat the solvent to its boiling point. e. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube becomes colorless. f. After extraction, cool the flask and concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude methanolic extract.

  • Maceration (Alternative method): a. Soak 100 g of the powdered plant material in 500 mL of 96% ethanol in a sealed container. b. Place the container on a shaker or in a sonicator bath and agitate for 24-48 hours at room temperature. c. Filter the mixture through Whatman No. 1 filter paper. d. Repeat the maceration process with the plant residue two more times with fresh solvent to ensure complete extraction. e. Combine the filtrates and concentrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude ethanolic extract.

Purification of this compound

A multi-step purification process is recommended to achieve high purity of this compound from the crude extract. This typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 1: Silica Gel Column Chromatography

Principle:

Silica gel column chromatography separates compounds based on their polarity. The crude extract is loaded onto a silica gel column, and a solvent system (mobile phase) of increasing polarity is used to elute the compounds. Less polar compounds will elute first, followed by more polar compounds.

Materials and Equipment:

  • Crude extract of Boenninghausenia albiflora

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: n-hexane, ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in n-hexane. b. Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: a. Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1 v/v). b. Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the column.

  • Elution: a. Begin elution with a nonpolar solvent system, such as n-hexane:ethyl acetate (9:1 v/v). b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 1:1 v/v). c. Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v). c. Visualize the spots under a UV lamp. d. Combine the fractions that show a major spot corresponding to the expected Rf value of this compound.

  • Concentration: Concentrate the combined fractions using a rotary evaporator to obtain a semi-purified fraction of this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Principle:

Preparative HPLC is a high-resolution purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. It is used as a final polishing step to obtain highly pure compounds.

Materials and Equipment:

  • Semi-purified this compound fraction

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • HPLC-grade solvents: acetonitrile and water

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 column

    • Mobile Phase: A gradient of acetonitrile in water. A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: 30% to 70% Acetonitrile

      • 25-30 min: 70% to 100% Acetonitrile

      • 30-35 min: 100% Acetonitrile

    • Flow Rate: 10-20 mL/min (depending on column dimensions)

    • Detection: UV at 254 nm or 320 nm

  • Injection and Fraction Collection: a. Inject the prepared sample onto the column. b. Monitor the chromatogram and collect the peak corresponding to this compound.

  • Purity Analysis and Final Product: a. Analyze the purity of the collected fraction using analytical HPLC. b. Combine pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from the extraction and purification process. Actual values will vary depending on the plant material and experimental conditions.

Table 1: Extraction Yield of Crude Extract from Boenninghausenia albiflora

Extraction MethodSolventPlant Material (g)Crude Extract Yield (g)Yield (%)
Soxhlet ExtractionMethanol100Data not availableData not available
MacerationEthanol (96%)100Data not availableData not available

Table 2: Purity of this compound at Different Purification Stages

Purification StepMethodPurity (%)Recovery (%)
Crude Extract-Data not available100
After Silica Gel Column ChromatographyColumn ChromatographyData not availableData not available
After Preparative HPLCPreparative HPLC>98% (Expected)Data not available

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Boenninghausenia albiflora (Dried, Powdered Leaves) extraction Solvent Extraction (Soxhlet or Maceration) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography semi_purified Semi-purified This compound column_chromatography->semi_purified prep_hplc Preparative HPLC semi_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

General Biosynthetic Pathway of Coumarins

Coumarin_Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone (a simple coumarin) p_coumaric_acid->umbelliferone Hydroxylation, Isomerization, Lactonization other_coumarins Other Coumarins (e.g., this compound) umbelliferone->other_coumarins Further modifications

Caption: Simplified biosynthetic pathway of coumarins from phenylalanine.

Signaling Pathway Modulation by Coumarins (Example: Keap1-Nrf2 Pathway)

Nrf2_Pathway coumarins Coumarins (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex coumarins->keap1_nrf2 Inhibition nrf2 Nrf2 keap1_nrf2->nrf2 Release are ARE (Antioxidant Response Element) nrf2->are Translocation to Nucleus & Binding antioxidant_genes Antioxidant & Cytoprotective Gene Expression are->antioxidant_genes Activation

Caption: Modulation of the Keap1-Nrf2 antioxidant pathway by coumarins.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful extraction and purification of this compound from Boenninghausenia albiflora. While the provided methodologies are based on established principles for coumarin isolation, optimization of specific parameters such as solvent ratios and gradient profiles may be necessary to achieve the highest possible yield and purity. The successful isolation of pure this compound will facilitate further investigation into its biological activities and potential as a therapeutic agent.

Application Note: Analysis of Matsukaze-lactone using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone, a naturally occurring coumarin compound with the chemical formula C20H14O6 and a molecular weight of 350.32, has garnered interest for its potential biological activities.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts and biological samples, to support research and drug development efforts. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation from Plant Material

A robust sample preparation protocol is essential for accurate analysis. The following procedure is recommended for the extraction of this compound from plant tissues:

  • Homogenization: Weigh 1.0 g of finely ground and dried plant material into a 50 mL conical tube.

  • Extraction: Add 20 mL of 80% methanol in water (v/v).[3]

  • Sonication: Sonicate the mixture for 30 minutes in a water bath.[3]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining plant material and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[4]

For complex matrices or low concentrations of the analyte, a Solid-Phase Extraction (SPE) cleanup step may be incorporated to remove interfering substances.[5]

HPLC-UV Method

This method is suitable for the routine quantification of this compound in relatively clean sample extracts.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 276 nm[6]
Representative Quantitative Data (HPLC-UV)

The following table summarizes the expected performance of the HPLC-UV method. Please note that these are representative values and may vary depending on the specific instrumentation and sample matrix.

ParameterValue
Retention Time (RT) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Chromatographic Conditions

The HPLC conditions can be adapted from the HPLC-UV method, often with a lower flow rate suitable for the MS interface.

ParameterCondition
Column C18 reverse-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 351.08 [M+H]⁺
Product Ions (m/z) 189.03, 161.02 (hypothetical)
Collision Energy 25 eV, 35 eV (hypothetical)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Representative Quantitative Data (LC-MS/MS)

The LC-MS/MS method offers significantly improved sensitivity. The following are expected performance characteristics.

ParameterValue
Retention Time (RT) ~ 5.2 min
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Separation filtration->hplc lcmsms LC-MS/MS Detection hplc->lcmsms quantification Quantification lcmsms->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis.

Hypothetical Signaling Pathway

G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates matsukaze This compound matsukaze->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Matsukaze-lactone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone, a coumarin compound isolated from plants such as Boenninghausenia albiflora, represents a class of natural products with potential therapeutic applications.[1] Preliminary studies on extracts from Boenninghausenia albiflora suggest antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3] Evaluating the cytotoxic effects of pure compounds like this compound is a critical first step in the drug discovery process. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic and potential apoptotic effects of this compound on cancer cell lines.

The following protocols describe methods to quantify cell viability, membrane integrity, and apoptosis induction. These assays are fundamental for determining the dose-dependent effects of a test compound and for elucidating its mechanism of action at the cellular level.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to accurately assess the cytotoxic profile of this compound. This typically involves a primary viability assay, followed by assays that distinguish between different modes of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[4][5] Viable cells with active metabolism convert MTT into a purple formazan product.[6]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell lysis.[3][7]

  • Apoptosis Assays (Annexin V & Caspase Activity): These assays determine if the compound induces programmed cell death.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[8]

    • Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[9][10]

Data Presentation: Summarized Quantitative Data

The following tables are templates to illustrate how quantitative data from the described assays can be presented. The values provided are for illustrative purposes only and should be replaced with experimental data.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma32.8
HeLaCervical Carcinoma18.2
HepG2Hepatocellular Carcinoma45.1

Table 2: LDH Release in A549 Cells Treated with this compound for 24h

TreatmentConcentration (µM)LDH Release (% of Maximum)
Vehicle Control (DMSO)0.1%5.2 ± 1.1
This compound1015.7 ± 2.5
This compound2542.1 ± 3.8
This compound5078.9 ± 5.2
Positive Control (Lysis Buffer)-100

Table 3: Apoptosis Induction in HeLa Cells Treated with this compound for 24h

TreatmentConcentration (µM)Annexin V Positive Cells (%)Caspase-3/7 Activity (Fold Change)
Vehicle Control (DMSO)0.1%4.1 ± 0.91.0 ± 0.1
This compound1018.5 ± 2.12.5 ± 0.3
This compound2555.3 ± 4.55.8 ± 0.6
Staurosporine (Positive Control)192.1 ± 3.79.2 ± 0.8

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol outlines the measurement of LDH release in a 96-well format.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • This compound stock solution

  • Selected cancer cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with lysis buffer provided in the kit), and compound-treated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[2]

  • Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings of the experimental, spontaneous, and maximum release controls.

Annexin V-FITC Apoptosis Assay

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • This compound stock solution

  • Selected cancer cell line

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Centrifuge the cell suspension and wash with cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Potential Signaling Pathways and Experimental Workflows

Natural products, including coumarins and lactones, can exert their cytotoxic effects through various signaling pathways. Based on studies of related compounds, this compound may potentially modulate key pathways involved in cell survival and apoptosis, such as the NF-κB and MAPK pathways.[1][12]

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis A Cell Seeding (e.g., A549, MCF-7, HeLa) B Treatment with This compound (Dose-Response) A->B C MTT Assay (24h, 48h, 72h) B->C D Determine IC50 Values C->D E LDH Assay (Membrane Integrity) D->E Based on IC50 F Annexin V / PI Staining (Flow Cytometry) D->F Based on IC50 G Caspase-Glo 3/7 Assay (Apoptosis Execution) D->G Based on IC50 H Western Blot for NF-κB & MAPK Pathways (e.g., p-p65, p-ERK) F->H G->H I Confirm Pathway Involvement H->I G Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Proteasome Proteasome IκB->Proteasome Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes (Pro-survival, Proliferation) This compound This compound This compound->IKK Inhibits? G Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->Raf Inhibits?

References

Application Notes and Protocols for a Promising Anti-Inflammatory Agent: Matsukaze-Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone, a naturally occurring sesquiterpene lactone, presents a compelling profile for investigation as a potential anti-inflammatory agent. This class of compounds is known to modulate key inflammatory pathways, offering a promising avenue for the development of novel therapeutics. Sesquiterpene lactones often exert their anti-inflammatory effects by targeting critical signaling cascades, such as the NF-κB and MAPK pathways, and inhibiting the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[1][2][3] These application notes provide a comprehensive overview of standard in vitro assays to characterize the anti-inflammatory properties of this compound. The following protocols are based on established methodologies for evaluating sesquiterpene lactones and can be readily adapted for the specific investigation of this compound.

Key Anti-Inflammatory Mechanisms of Sesquiterpene Lactones

Sesquiterpene lactones typically exhibit their anti-inflammatory effects through multiple mechanisms:

  • Inhibition of the NF-κB Pathway: A central regulator of inflammation, the NF-κB pathway is a common target for sesquiterpene lactones.[4][5] These compounds can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[3][5]

  • Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. Several sesquiterpene lactones have been shown to suppress the phosphorylation of these kinases, leading to a reduction in inflammatory mediator production.[2][3]

  • Inhibition of Pro-inflammatory Enzymes: Direct inhibition of enzymes like COX-2, which is responsible for the production of prostaglandins, is another mechanism by which these compounds can reduce inflammation.[6]

Quantitative Data Summary

As specific quantitative data for this compound is not yet widely published, the following table provides representative data for other well-characterized anti-inflammatory sesquiterpene lactones. This data serves as a benchmark for what might be expected when evaluating this compound and for comparing its potential potency.

Sesquiterpene LactoneAssayCell Line/SystemKey Findings (IC₅₀/Inhibition)Reference
ParthenolideNF-κB InhibitionCystic Fibrosis CellsInhibition of ERK1 and ERK2 phosphorylation[2]
Dehydrocostus LactonePro-inflammatory Cytokine ProductionRAW 264.7 cellsStrong inhibition of TNF-α, IL-1β, IL-6, and IL-12 mRNA levels[7]
Arteminolide BNF-κB Activation, NO and TNF-α ProductionRAW 264.7 cellsIC₅₀ values of 0.49-7.17 µM (NF-κB), 1.46-6.16 µM (NO), and 3.19-27.76 µM (TNF-α)[4]
AlantolactoneiNOS and COX-2 ExpressionRAW 264.7 cellsInhibition of iNOS, COX-2, NO, PGE₂, and TNF-α production[3]
Various SesquiterpenesCOX-2 InhibitionIn vitro enzyme assayIC₅₀ values ranging from 43.29 to 287.07 µM[6]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to assess the anti-inflammatory activity of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production

This protocol utilizes Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines released from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells and culture reagents (as in Protocol 1)

  • LPS

  • This compound

  • Commercial ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the culture plates and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage inhibition by this compound.

Protocol 3: NF-κB Reporter Gene Assay

This assay determines the effect of a compound on the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • LPS or TNF-α (as an inducer)

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Induction: Stimulate the cells with an NF-κB inducer (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB transcriptional activity by this compound.

Protocol 4: In Vitro COX-2 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of COX-2.

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercial kits are available and recommended)

  • This compound

  • Microplate reader

Procedure:

  • Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit. Typically, this involves:

    • Incubating the COX-2 enzyme with the test compound (this compound) and a chromogenic substrate.

    • Initiating the reaction by adding arachidonic acid.

    • Measuring the absorbance or fluorescence at a specific wavelength to determine the rate of product formation.

  • Data Analysis: Calculate the percentage inhibition of COX-2 activity by this compound compared to the vehicle control. Determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays start Seed RAW 264.7 cells in 96-well plate adhesion Allow cells to adhere overnight start->adhesion pretreat Pre-treat with this compound adhesion->pretreat lps Stimulate with LPS (1 µg/mL) for 24h pretreat->lps supernatant Collect Supernatant lps->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa

Caption: Workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocation nfkb_nuc NF-κB genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nfkb_nuc->genes matsukaze This compound matsukaze->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway.

cox2_pathway aa Arachidonic Acid cox2 COX-2 aa->cox2 pgg2 PGG₂ cox2->pgg2 pgh2 PGH₂ pgg2->pgh2 pgs Prostaglandins pgh2->pgs inflammation Inflammation pgs->inflammation matsukaze This compound matsukaze->cox2 inhibits

Caption: Inhibition of the COX-2 pathway.

References

Application Notes and Protocols: Antimicrobial Activity Testing of Matsukaze-lactone Against Various Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone is a natural product that can be isolated from the leaves of Boenninghausenia albiflora. While extracts of Boenninghausenia albiflora have demonstrated antibacterial activity against a range of pathogenic bacteria, specific data on the antimicrobial properties of isolated this compound is not currently available in scientific literature.[1][2] The traditional use of the plant for treating cuts, wounds, and scabies suggests the presence of compounds with antimicrobial efficacy.[3] This document provides a comprehensive guide with detailed protocols for researchers to systematically evaluate the antimicrobial potential of this compound against a variety of clinically relevant pathogens.

Lactones as a chemical class are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects.[4][5][6][7][8] The protocols outlined below are established methods for determining the antimicrobial susceptibility of natural products and can be readily adapted for testing this compound.

Quantitative Data Summary

As no specific antimicrobial activity data for this compound has been published, the following tables are presented as templates for researchers to populate with their experimental findings. These tables are designed for the clear and structured presentation of key antimicrobial metrics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
PathogenStrainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
Enterococcus faecalisATCC 29212Ampicillin
Table 2: Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs) of this compound
PathogenStrainMBC/MFC (µg/mL)Positive Control (Antibiotic)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
Enterococcus faecalisATCC 29212Ampicillin
Table 3: Zone of Inhibition Diameters for this compound (Agar Diffusion Assay)
PathogenStrainConcentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Gentamicin (10 µg)
Candida albicansATCC 90028Fluconazole (25 µg)
Enterococcus faecalisATCC 29212Ampicillin (10 µg)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound.

Broth Microdilution Assay for MIC Determination

This method is a precise quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Bacterial or fungal inoculum

  • Positive control antibiotic

  • Negative control (broth and solvent)

  • Spectrophotometer or a cell viability indicator (e.g., resazurin)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration. Note that the final solvent concentration in the wells should be non-toxic to the microorganisms.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the wells of a 96-well plate containing the appropriate broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent, but no test compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific pathogen (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Determination of MBC/MFC

This assay is performed after the MIC determination to ascertain whether the compound is bactericidal/fungicidal or bacteriostatic/fungistatic.

Materials:

  • Agar plates with appropriate growth medium

  • Results from the MIC assay

Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Agar Well Diffusion Assay

This is a common qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • Agar plates with appropriate growth medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum

  • Sterile cork borer or pipette tip

  • This compound solution

  • Positive control antibiotic disks

  • Solvent control

Protocol:

  • Plate Preparation: Prepare agar plates and allow them to solidify.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Sample Addition: Add a specific volume (e.g., 50 µL) of the this compound solution at a known concentration into each well. Also, add the solvent control to one well and place a positive control antibiotic disk on the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Visualizations

Experimental Workflow Diagrams

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Follow-up Compound This compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Agar_Diffusion Agar Well Diffusion Compound->Agar_Diffusion Pathogen Pathogen Culture (0.5 McFarland) Pathogen->MIC Pathogen->Agar_Diffusion MBC MBC/MFC Determination MIC->MBC Subculture non-growth wells Zone Measure Zone of Inhibition Agar_Diffusion->Zone Data Data Analysis MBC->Data Zone->Data

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Logical Relationship for Antimicrobial Assay Interpretation

Assay_Interpretation Start Perform MIC Assay Growth_Inhibition Growth Inhibition Observed? Start->Growth_Inhibition No_Activity No Antimicrobial Activity Growth_Inhibition->No_Activity No MIC_Determined Determine MIC Value Growth_Inhibition->MIC_Determined Yes Perform_MBC Perform MBC/MFC Assay MIC_Determined->Perform_MBC Cell_Death Cell Death Observed? Perform_MBC->Cell_Death Bacteriostatic Bacteriostatic/ Fungistatic Effect Cell_Death->Bacteriostatic No Bactericidal Bactericidal/ Fungicidal Effect Cell_Death->Bactericidal Yes

Caption: Decision tree for interpreting antimicrobial assay results.

References

Application Notes and Protocols for Preclinical Evaluation of Matsukaze-lactone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matsukaze-lactone, a coumarin compound isolated from the plant Boenninghausenia albiflora, represents a promising candidate for therapeutic development.[1] While direct biological data on this compound is limited, extracts of B. albiflora have demonstrated potential anti-cancer, anti-inflammatory, and antioxidant properties.[2] Furthermore, the broader class of coumarins and other lactones have well-documented cytotoxic and anti-inflammatory effects, suggesting that this compound may possess similar activities.[3][4][5]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, focusing on its potential anti-inflammatory and anti-cancer properties. The detailed protocols outlined below are designed to assess the efficacy, safety, and potential mechanisms of action of this compound.

General Guidelines for Animal Studies

All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare committees. This includes ensuring proper housing, feeding, and humane treatment of all animals. Aseptic techniques should be employed for all surgical and injection procedures to minimize the risk of infection.

Acute Toxicity Assessment

Prior to efficacy studies, it is crucial to determine the acute toxicity profile of this compound to establish a safe dosage range.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Model: Female Swiss albino mice (6-8 weeks old, 20-25 g).

  • Procedure:

    • Administer a starting dose of this compound (e.g., 2000 mg/kg) to a single mouse via oral gavage.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the mouse survives, the next animal receives a higher dose. If the mouse dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the stopping criteria are met as per OECD Guideline 425.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight, and mortality.

  • Endpoint: Determination of the LD50 (median lethal dose).

ParameterObservation
LD50 To be determined (TBD)
Clinical Signs Record any observed abnormalities (e.g., lethargy, piloerection, etc.)
Body Weight Monitor daily for the first 3 days, then weekly.
Mortality Record time of death.

Anti-Inflammatory Activity

Based on the anti-inflammatory properties of other coumarins, the following models are proposed to evaluate the potential of this compound in treating inflammation.

Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used model assesses the acute anti-inflammatory effects of a compound.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Experimental Groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (TBD)% Inhibition of Edema (TBD)
Vehicle Control-TBD-
Indomethacin10TBDTBD
This compound25TBDTBD
This compound50TBDTBD
This compound100TBDTBD

Experimental Workflow for Carrageenan-Induced Paw Edema

G start Acclimatize Rats groups Divide into Experimental Groups (n=6) start->groups treatment Oral Administration: - Vehicle - Indomethacin - this compound groups->treatment induction Inject Carrageenan (0.1 mL, 1%) treatment->induction 1 hour measurement Measure Paw Volume (0, 1, 2, 3, 4h) induction->measurement analysis Calculate % Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model evaluates the effect of this compound on systemic inflammatory responses.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Experimental Groups (n=6 per group):

    • Group I: Saline control.

    • Group II: LPS (1 mg/kg, i.p.) + Vehicle.

    • Group III-V: LPS (1 mg/kg, i.p.) + this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or vehicle orally 1 hour before LPS injection.

    • Inject LPS intraperitoneally.

    • Collect blood samples via cardiac puncture 6 hours after LPS injection.

    • Harvest tissues (liver, lung) for further analysis.

  • Data Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits. Analyze gene expression of inflammatory markers in tissues via RT-qPCR.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (TBD)Serum IL-6 (pg/mL) (TBD)Serum IL-1β (pg/mL) (TBD)
Saline Control-TBDTBDTBD
LPS + Vehicle-TBDTBDTBD
LPS + this compound25TBDTBDTBD
LPS + this compound50TBDTBDTBD
LPS + this compound100TBDTBDTBD

Potential Anti-Inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription ML This compound ML->IKK Inhibition?

Caption: Putative NF-κB signaling pathway targeted by this compound.

Anti-Cancer Activity

Given the cytotoxic potential of many lactones, evaluating this compound's anti-cancer efficacy is a key objective.

Xenograft Tumor Model

This model is the gold standard for assessing the in vivo efficacy of a potential anti-cancer agent.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).

  • Cell Line: A suitable human cancer cell line (e.g., breast cancer: MCF-7; colon cancer: HCT116). The choice should ideally be informed by in vitro screening data.

  • Procedure:

    • Inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into experimental groups (n=8-10 per group):

      • Group I: Vehicle control.

      • Group II: Positive control (a standard chemotherapeutic agent for the chosen cell line, e.g., Paclitaxel).

      • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, daily, p.o. or i.p.).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (TBD)Tumor Growth Inhibition (%) (TBD)Change in Body Weight (%) (TBD)
Vehicle Control-TBD-TBD
Positive ControlTBDTBDTBDTBD
This compound25TBDTBDTBD
This compound50TBDTBDTBD
This compound100TBDTBDTBD

Workflow for Xenograft Tumor Model

G start Implant Cancer Cells growth Tumor Growth (100-150 mm³) start->growth randomize Randomize into Groups (n=8-10) growth->randomize treatment Daily Treatment: - Vehicle - Positive Control - this compound randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring 21-28 days endpoint Euthanize & Excise Tumors monitoring->endpoint

Caption: Experimental workflow for the xenograft tumor model.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine the significance of the observed differences between groups. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the in vivo evaluation of this compound. The results from these studies will be instrumental in determining its therapeutic potential as an anti-inflammatory or anti-cancer agent and will guide further preclinical and clinical development. It is recommended to begin with acute toxicity studies to ensure safety, followed by the efficacy models in a dose-dependent manner. Subsequent mechanistic studies can be designed based on the outcomes of these initial in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Matsukaze-lactone In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Matsukaze-lactone for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a naturally occurring coumarin.[1] Like many coumarins, it is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can be a significant challenge for in vitro studies, as it can lead to precipitation in aqueous cell culture media, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

  • Dimethyl sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for cell-based assays.

  • Ethanol: Another suitable organic solvent for dissolving coumarins.[1][2][3]

  • N,N-dimethylformamide (DMF): Has been shown to be effective in solubilizing coumarins, particularly in aqueous mixtures.

It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted to the final working concentration in your aqueous experimental medium.

Q3: What is the maximum concentration of organic solvent, like DMSO, that can be used in cell-based assays?

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v), and ideally should be kept below 0.1%. It is essential to include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve this compound without the compound itself. This will help to distinguish the effects of the compound from those of the solvent.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final organic solvent concentration is within a non-toxic range for your cells, but sufficient to aid solubility.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Increase mixing: Gently vortex or pipette the medium immediately after adding the this compound stock solution to ensure rapid and uniform dispersion.

  • Consider using a solubilizing agent: For particularly challenging cases, the use of solubilizing agents like cyclodextrins can be explored, though their effects on the experimental system must be carefully evaluated.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.

Table 1: Solubility of Coumarins in Common Solvents (General Guidance)
SolventSolubilityRecommended Use
WaterSparingly solubleNot recommended for stock solutions
EthanolSolubleStock solution preparation
Dimethyl Sulfoxide (DMSO)SolubleStock solution preparation
N,N-Dimethylformamide (DMF)SolubleStock solution preparation
ChloroformSolubleNot suitable for most biological assays

Note: This table provides general guidance for coumarins. Empirical testing is recommended for this compound.

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM) weigh->dissolve prewarm Pre-warm aqueous experimental medium to 37°C dissolve->prewarm dilute Serially dilute the stock solution in the pre-warmed medium to the final desired concentration prewarm->dilute mix Mix thoroughly by gentle vortexing or pipetting dilute->mix add_to_cells Add the final working solution to the cells mix->add_to_cells incubate Incubate for the desired experimental duration add_to_cells->incubate

Caption: Workflow for preparing this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 350.32 g/mol . To prepare 1 mL of a 10 mM solution, you will need 0.35032 mg of this compound.

  • Carefully weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the microcentrifuge tube. For 1 mL of stock solution, add 1 mL of DMSO.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Immediately after adding the stock solution to the medium, mix thoroughly by gentle vortexing or by pipetting up and down several times.

  • Add the final working solutions to your cell cultures. Remember to include a vehicle control with the same final concentration of DMSO.

Signaling Pathways Potentially Modulated by Lactones

Based on studies of similar lactone compounds, this compound may modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway Inhibition by Lactones

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Lactone Lactones Lactone->IKK inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

Caption: Potential inhibition of the NF-κB pathway by lactones.

MAPK Signaling Pathway Modulation

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_nucleus Nucleus GrowthFactor Growth Factor / Stress Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocates TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Response Cellular Response (Proliferation, Differentiation, Inflammation) TF->Response Lactone Lactones Lactone->RAF potential modulation

Caption: Potential modulation of the MAPK signaling pathway.

JAK-STAT Signaling Pathway Inhibition

JAK_STAT_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes pSTAT_dimer_nuc p-STAT Dimer pSTAT_dimer->pSTAT_dimer_nuc translocates DNA DNA pSTAT_dimer_nuc->DNA Transcription Gene Transcription (Inflammatory & Immune Responses) DNA->Transcription Lactone Lactones Lactone->JAK potential inhibition

Caption: Potential inhibition of the JAK-STAT signaling pathway.

References

Overcoming low yield during Matsukaze-lactone isolation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Matsukaze-Lactone Isolation

Welcome to the technical support center for the isolation of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to achieving a low yield of this compound from its natural source, Boenninghausenia albiflora.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a coumarin, a class of benzopyrone derivatives. It is naturally found in the plant Boenninghausenia albiflora, a member of the Rutaceae family. It is important to correctly identify the plant material to ensure the presence of the target compound.

Q2: What are the initial checks I should perform if I'm experiencing low yield?

If you are experiencing a low yield of this compound, begin by verifying the following:

  • Plant Material: Confirm the correct species and plant part (leaves, stems, roots) are being used, as compound concentration can vary significantly within the plant. The age of the plant and harvesting time can also impact the yield.

  • Solvent Quality: Ensure the solvents used for extraction and chromatography are of high purity and appropriate for the polarity of coumarins.

  • Equipment Calibration: Check that all equipment, such as balances, rotary evaporators, and chromatographic systems, are properly calibrated and functioning correctly.

Q3: Can the extraction method significantly impact the yield of this compound?

Yes, the choice of extraction method is critical. Different methods have varying efficiencies for coumarin extraction. For instance, methods like Soxhlet extraction or Microwave-Assisted Extraction (MAE) can sometimes offer higher yields compared to simple maceration, but may also risk degrading thermally sensitive compounds.[1][2][3] It is crucial to select a method that balances extraction efficiency with the stability of this compound.

Q4: How does the choice of solvent affect the extraction of this compound?

The polarity of the solvent is a key factor. Coumarins are generally moderately polar. Solvents like methanol, ethanol, and acetone are often effective for their extraction.[1][2][4][5] Using a solvent that is too polar or too non-polar will result in a poor extraction yield. It is also important to consider that some coumarins exist as glycosides in the plant, which are more polar.[2]

Troubleshooting Guide: Low Yield of this compound

This guide addresses specific issues that can lead to a low yield of this compound during the isolation process.

Issue 1: Inefficient Initial Extraction

Symptoms:

  • The crude extract weight is lower than expected.

  • Preliminary analysis (e.g., TLC) of the crude extract shows a faint spot for the target compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent Polarity This compound is a coumarin of moderate polarity. If using a highly non-polar solvent (e.g., hexane), you may be leaving the target compound in the plant material. Conversely, a highly polar solvent (e.g., water) may not be optimal for the free lactone. Solution: Use a solvent of intermediate polarity like methanol, ethanol, or acetone. Consider performing a sequential extraction with solvents of increasing polarity to fractionate the extract.[1][2]
Insufficient Extraction Time or Temperature The extraction may not be running long enough or at a high enough temperature to efficiently remove the compound from the plant matrix. Solution: Increase the extraction time or temperature. For maceration, allow for a longer soaking period with agitation. For methods like MAE, optimizing time and temperature is crucial and can significantly boost yield.[6][7] However, be cautious of potential degradation at very high temperatures.
Inadequate Grinding of Plant Material If the plant material is not finely powdered, the solvent cannot effectively penetrate the plant cells to extract the compound. Solution: Ensure the plant material is ground to a fine, uniform powder before extraction.
Presence of a Glycoside Precursor Some coumarins exist as more polar glycosides in the plant.[2] Solution: Consider an acidic hydrolysis step after initial extraction to cleave the sugar moiety, which would yield the less polar this compound. This should be followed by a liquid-liquid extraction to isolate the target compound.
Issue 2: Loss of Compound During Work-up and Purification

Symptoms:

  • A good amount of crude extract is obtained, but the yield of the purified compound is low.

  • TLC analysis shows the presence of the compound in multiple fractions or waste streams.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Degradation This compound may be sensitive to heat, light, or extreme pH. Solution: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature. Protect the sample from direct light. Ensure that any acidic or basic conditions are neutralized promptly if they are not part of a planned reaction step.
Poor Separation in Column Chromatography The chosen solvent system for column chromatography may not be optimal, leading to co-elution with other compounds or broad peaks. Solution: Carefully develop the solvent system using TLC before running the column. A good separation on TLC should show a clear difference in Rf values between your target compound and impurities. Consider using a gradient elution to improve separation.
Compound Adsorption onto Silica Gel Some compounds can irreversibly adsorb onto the stationary phase, especially if it is highly activated silica gel. Solution: Deactivate the silica gel by adding a small percentage of water before packing the column. Alternatively, consider using a different stationary phase like alumina or a reversed-phase C18 silica.
Incomplete Elution from the Column The solvent may not be polar enough to elute the compound completely from the column. Solution: After the main fraction has been collected, flush the column with a much more polar solvent (e.g., 100% methanol) and check this fraction for your compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Coumarins
Solvent Polarity Index Typical Yield of Coumarins Notes
n-Hexane0.1LowGood for initial defatting of the plant material.
Chloroform4.1ModerateCan be effective, but less polar than alcohols.
Ethyl Acetate4.4Moderate to HighA good solvent for many coumarins.[1]
Acetone5.1HighEffective for a range of coumarins.
Ethanol5.2HighA common and effective "green" solvent.[8]
Methanol5.1HighVery effective, but more toxic than ethanol.[1][2]
Water10.2VariableEffective for coumarin glycosides, less so for free coumarins.[1][2]

Note: Yields are relative and can vary depending on the specific plant material and extraction method.

Table 2: Influence of Extraction Method on Coumarin Yield
Extraction Method Typical Time Relative Yield Advantages Disadvantages
Maceration24-72 hoursModerateSimple, requires minimal equipment.Time-consuming, may have lower efficiency.
Soxhlet Extraction6-24 hoursHighEfficient, requires less solvent than maceration.Can degrade heat-sensitive compounds.[3]
Microwave-Assisted (MAE)10-30 minutesHighVery fast, high efficiency.[6][7]Requires specialized equipment, potential for thermal degradation.
Supercritical Fluid (SFE)1-4 hoursHigh"Green" method, highly selective.[9]High initial equipment cost.

Experimental Protocols

Protocol 1: General Extraction of this compound from Boenninghausenia albiflora
  • Preparation of Plant Material:

    • Dry the aerial parts of Boenninghausenia albiflora in the shade to a constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered plant material in a flask.

    • Add 500 mL of methanol to the flask.

    • Macerate for 48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column.

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Load the dried silica with the adsorbed extract onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Boenninghausenia albiflora extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:Ethyl Acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Solvent Evaporation pooling->final_concentration pure_compound Purified this compound final_concentration->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_crude Is the crude extract yield low? start->check_crude yes_crude Yes check_crude->yes_crude no_crude No check_crude->no_crude extraction_issue Potential Extraction Issue yes_crude->extraction_issue purification_issue Potential Purification Issue no_crude->purification_issue check_solvent Check Solvent Polarity extraction_issue->check_solvent check_time_temp Optimize Time/Temperature extraction_issue->check_time_temp check_grinding Ensure Fine Grinding extraction_issue->check_grinding consider_hydrolysis Consider Glycoside Hydrolysis extraction_issue->consider_hydrolysis check_degradation Check for Degradation (Heat, Light, pH) purification_issue->check_degradation optimize_chromatography Optimize Chromatography (TLC first) purification_issue->optimize_chromatography check_adsorption Consider Irreversible Adsorption purification_issue->check_adsorption check_elution Ensure Complete Elution purification_issue->check_elution

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Optimizing HPLC Separation of Matsukaze-lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Matsukaze-lactone.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a coumarin derivative with the chemical formula C₂₀H₁₄O₆ and a molecular weight of 350.32.[1] Understanding its structure, which contains a lactone ring and other functional groups, is crucial. Lactones can be unstable under certain pH conditions, which influences the choice of mobile phase.[2]

Q2: What is a good starting point for the mobile phase composition for separating this compound?

A2: For reversed-phase HPLC of lactones, a common starting point is a mixture of water and an organic solvent like acetonitrile or methanol.[3][4] A gradient elution, where the proportion of the organic solvent is gradually increased, is often effective for separating complex mixtures or compounds with a wider polarity range.[2][4] For example, a gradient of increasing acetonitrile in water with a low concentration of an acid like formic acid or a buffer can be a good starting point.

Q3: Why is the pH of the mobile phase important for lactone analysis?

A3: The pH of the mobile phase is critical because the lactone ring can be susceptible to hydrolysis (opening of the ring) under alkaline conditions, forming the corresponding hydroxy acid.[2] This can lead to peak tailing, broadening, or the appearance of multiple peaks for a single compound. To ensure the stability of the lactone form, it is generally recommended to use a mobile phase with a slightly acidic pH, for instance, by adding a small amount of formic acid or using a phosphate buffer at a pH around 3.[5][6]

Q4: What type of HPLC column is most suitable for this compound separation?

A4: A reversed-phase C18 column is the most common and generally a good first choice for the separation of many organic compounds, including lactones.[5] C8 columns can also be considered if shorter retention times are desired for moderately polar compounds.[7] The choice of particle size will impact efficiency and backpressure; smaller particles (e.g., < 3 µm) generally provide higher resolution but require higher pressures.[7]

Troubleshooting Guides

Issue 1: Poor Resolution or Overlapping Peaks

Q: My chromatogram shows poor resolution between the this compound peak and other components. How can I improve the separation?

A: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters.

  • Mobile Phase Composition:

    • Adjust Solvent Strength: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.[7]

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Optimize Gradient: If using a gradient, try making it shallower (a slower increase in the organic solvent percentage over a longer time).[7] This gives analytes more time to interact with the stationary phase, often leading to better resolution.

  • Flow Rate:

    • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will also increase the analysis time.[7]

  • Temperature:

    • Adjust Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better resolution.[7] However, be mindful of the thermal stability of this compound.

  • Column:

    • Increase Column Length: A longer column provides more theoretical plates, which generally results in better resolution.[7]

    • Decrease Particle Size: Using a column with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column) will increase efficiency and resolution.[7]

Issue 2: Peak Tailing

Q: The peak for this compound is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing, where the back half of the peak is drawn out, can be caused by several factors.[8][9]

  • Secondary Interactions:

    • Cause: The analyte may be interacting with active sites (e.g., free silanol groups) on the silica-based stationary phase.[8] This is common for basic compounds but can also affect other molecules.

    • Solution: Add a buffer to the mobile phase to maintain a consistent pH and mask the silanol interactions.[10] Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can also help by keeping the silanol groups protonated.

  • Column Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10]

    • Solution: Try diluting your sample or reducing the injection volume.[11][12]

  • Column Contamination or Degradation:

    • Cause: The column inlet frit may be partially blocked, or the stationary phase may be contaminated or degraded.[9][13]

    • Solution: Flush the column with a strong solvent. If the problem persists, try replacing the guard column (if used) or the analytical column itself.[14]

  • Mobile Phase pH:

    • Cause: An inappropriate mobile phase pH can cause the analyte to be in multiple ionic forms, leading to tailing.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. For lactones, maintaining a slightly acidic pH is generally recommended to prevent ring-opening.[2]

Issue 3: Broad Peaks

Q: My peaks, including the one for this compound, are broader than expected. What could be the reason?

A: Broad peaks can significantly reduce the sensitivity and resolution of your analysis.[15]

  • Extra-Column Volume:

    • Cause: Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause the sample band to spread out.[14]

    • Solution: Use shorter, narrower internal diameter tubing wherever possible.[14]

  • Column Inefficiency:

    • Cause: The column may be old, contaminated, or have a void at the inlet.[12]

    • Solution: First, try flushing the column. If that doesn't work, replacing the column may be necessary.[12]

  • Low Flow Rate:

    • Cause: While a lower flow rate can improve resolution, an excessively low flow rate can lead to peak broadening due to longitudinal diffusion.

    • Solution: Try increasing the flow rate to the optimal range for your column dimensions and particle size.[14]

  • Detector Settings:

    • Cause: An incorrect data collection rate (sampling rate) at the detector can result in poorly defined, broad peaks.[11]

    • Solution: Ensure the data collection rate is appropriate for the peak width. A good rule of thumb is to have 15-20 data points across each peak.

Data Presentation

Table 1: Typical HPLC Parameters for the Analysis of Lactone-Containing Compounds

ParameterTypical ConditionsRationale/Considerations
Column Reversed-Phase C18 or C8, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle sizeC18 is a good starting point for non-polar to moderately polar compounds. Smaller particles and longer columns increase resolution.[7]
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile often provides better peak shape and lower UV cutoff.[3]
Elution Mode Gradient or IsocraticGradient elution is often preferred for complex samples or to reduce analysis time for strongly retained compounds.[4]
pH Modifier/Buffer 0.1% Formic Acid, 0.1% Acetic Acid, or a phosphate buffer (e.g., 10-20 mM potassium dihydrogen phosphate)Maintains a slightly acidic pH to ensure lactone stability and improve peak shape.[5][6][16]
Flow Rate 0.2 - 1.5 mL/minDependent on column internal diameter and particle size.[7]
Column Temperature 25 - 40 °CHigher temperatures can improve efficiency but may affect analyte stability.[7]
Detection UV/Vis or FluorescenceWavelength should be set to the absorbance maximum of this compound.
Injection Volume 1 - 20 µLShould be optimized to avoid column overload.[11]

Experimental Protocols

Proposed Starting HPLC Method for this compound Separation

This protocol is a recommended starting point for method development and may require further optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for the absorbance maximum of this compound (a starting point could be around 254 nm or 320 nm, typical for similar structures).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow Start Start: Chromatographic Issue (e.g., Poor Resolution, Tailing, Broad Peaks) CheckSystem 1. Check System Suitability (Pressure, Leaks, Baseline Noise) Start->CheckSystem CheckSystem->Start Fix Leaks/System Issues MobilePhase 2. Evaluate Mobile Phase (Correct Composition, pH, Freshly Prepared) CheckSystem->MobilePhase System OK MobilePhase->Start Prepare Fresh Mobile Phase ColumnHealth 3. Assess Column Health (Age, Contamination, Correct Type) MobilePhase->ColumnHealth Mobile Phase OK ColumnHealth->Start Flush or Replace Column MethodParams 4. Adjust Method Parameters ColumnHealth->MethodParams Column OK AdjustGradient 4.1 Optimize Gradient/Solvent Strength MethodParams->AdjustGradient AdjustFlowTemp 4.2 Modify Flow Rate & Temperature MethodParams->AdjustFlowTemp SamplePrep 5. Review Sample Preparation (Solvent, Concentration, Filtering) AdjustGradient->SamplePrep AdjustFlowTemp->SamplePrep SamplePrep->Start Adjust Sample Prep End Issue Resolved SamplePrep->End Parameters Optimized

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_Parameter_Relationships Separation Separation Quality (Resolution, Peak Shape) MobilePhase Mobile Phase (Solvent Strength, pH) Retention Retention Time MobilePhase->Retention affects Selectivity Selectivity (α) MobilePhase->Selectivity affects StationaryPhase Stationary Phase (Column Chemistry, Particle Size) StationaryPhase->Retention affects StationaryPhase->Selectivity affects PhysicalParams Physical Parameters (Flow Rate, Temperature) PhysicalParams->Retention affects Efficiency Efficiency (N) PhysicalParams->Efficiency affects Retention->Separation contributes to Efficiency->Separation contributes to Selectivity->Separation contributes to

Caption: The relationship between key HPLC parameters and separation quality.

References

Troubleshooting contamination in Matsukaze-lactone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matsukaze-lactone extracts from Boenninghausenia albiflora.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction and purification of this compound.

Question 1: My final extract shows multiple spots on TLC, even after column chromatography. What are the likely contaminants?

Answer:

Contamination in this compound extracts can arise from several sources. Given that this compound is a coumarin isolated from Boenninghausenia albiflora, the most common co-extractives are other phytochemicals from the plant, as well as artifacts from the extraction process itself.

Common Phytochemical Contaminants:

  • Other Coumarins: B. albiflora is known to contain a variety of coumarins besides this compound. These include suberosin, dehydrogeijerin, and murraxocin.[1] These compounds have similar polarities and may co-elute during chromatography.

  • Flavonoids: Flavonoids are another class of polyphenolic compounds present in the plant that may be co-extracted.[2]

  • Essential Oils: The plant contains essential oils with major components like linalool and (E)-cinnamaldehyde, which can be present in less polar extracts.

  • Tannins: These polyphenolic compounds can be extracted, particularly with more polar solvents.[2]

Process-Related Contaminants:

  • Plasticizers: Phthalate esters, such as bis(2-ethylhexyl) phthalate, are common contaminants from plastic labware and tubing.[1]

  • Solvent Impurities: Alkanes, alkenes, and aldehydes can be present as impurities in technical-grade solvents or as stabilizers (e.g., butylated hydroxytoluene - BHT in diethyl ether).[1]

  • Microbial Contamination: Bacteria or fungi can be introduced during sample collection or processing, leading to cloudy extracts or fuzzy growth on solid media.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Try a different solvent system for your column chromatography. A gradient elution may be necessary to separate compounds with very similar polarities.

    • Consider using a different stationary phase. If you are using silica gel, reversed-phase (C18) chromatography might provide a different selectivity.

  • Pre-Extraction Cleanup: For less polar extracts, a preliminary wash with a non-polar solvent like hexane can help remove some of the essential oils and other non-polar contaminants.

  • Solvent Purity: Use high-purity (e.g., HPLC grade) solvents to minimize contamination from solvent impurities.

  • Glassware: Whenever possible, use glass labware to avoid leaching of plasticizers.

Question 2: The yield of my this compound extract is very low. What are the possible reasons and how can I improve it?

Answer:

Low yield is a common problem in natural product extraction. Several factors can contribute to this issue:

  • Choice of Solvent: The polarity of the extraction solvent is critical. Coumarins are typically extracted with moderately polar solvents like ethanol, methanol, or acetone.[3] Using a solvent that is too polar or too non-polar will result in poor extraction efficiency.

  • Extraction Method: The chosen extraction method can significantly impact the yield. Maceration is simple but may not be as efficient as more exhaustive methods like Soxhlet extraction or ultrasound-assisted extraction.[3][4]

  • Extraction Time and Temperature: The extraction may be incomplete if the time is too short. For some methods, increasing the temperature can improve extraction efficiency, but be aware that excessive heat can degrade thermolabile compounds.

  • Plant Material: The concentration of this compound can vary depending on the age of the plant, the season of harvest, and the specific plant part used (leaves, stems, roots).

Troubleshooting Steps:

  • Solvent Optimization: Experiment with different solvents or solvent mixtures. An alcoholic or hydro-alcoholic extract of the aerial parts of B. albiflora has been shown to have a high extractive value (around 16.2-16.5%).[2]

  • Method Comparison: If you are using maceration, consider switching to Soxhlet extraction or sonication to improve efficiency.

  • Increase Extraction Time: Extend the duration of your extraction to ensure all the target compound has been extracted from the plant matrix.

  • Particle Size: Ensure your plant material is ground to a fine powder to increase the surface area for solvent penetration.

Question 3: I see an unexpected peak in my HPLC analysis. How can I identify if it's a contaminant?

Answer:

Identifying an unknown peak in your HPLC chromatogram requires a systematic approach. The peak could be a co-extracted natural product, a process contaminant, or a degradation product of this compound.

Troubleshooting and Identification Workflow:

  • Run a Blank: Inject your mobile phase and a sample of your extraction solvent that has been through the entire workup process (without the plant material). This will help identify any peaks originating from the solvent or cross-contamination from the HPLC system.

  • Spike with a Standard: If you have a pure standard of this compound, spike your sample with it. If the peak of interest increases in height, it confirms the identity of your target compound.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. You can then compare this to the molecular weights of known compounds from B. albiflora or common contaminants.

  • UV-Vis Spectrum: Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peak. Coumarins typically have characteristic absorption maxima that can help in their identification.

  • Fraction Collection and NMR: If the unknown peak is abundant, you can collect the fraction as it elutes from the HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Data Presentation

The following tables summarize quantitative data relevant to the extraction of compounds from Boenninghausenia albiflora.

Table 1: Extractive Values of Boenninghausenia albiflora

Plant PartSolventExtractive Value (%)
Aerial PartAlcohol16.2
RootAlcohol16.5
Aerial PartHydro-alcoholicNot specified
RootHydro-alcoholicNot specified
Aerial PartChloroformNot specified
RootChloroformNot specified

Data adapted from Siddhartha et al., 2017.[2]

Table 2: Common Contaminants in Plant Extracts and their Analytical Signatures

Contaminant ClassExamplesTypical Analytical MethodKey Signature
Other CoumarinsSuberosin, DehydrogeijerinLC-MS, HPLC-UVSimilar UV spectra to this compound, distinct retention times and mass spectra.
FlavonoidsQuercetin derivativesLC-MS, HPLC-UVCharacteristic UV spectra, distinct retention times and mass spectra.
Essential OilsLinalool, CinnamaldehydeGC-MSVolatile, identifiable by their mass spectra and retention indices.
PlasticizersPhthalate estersGC-MS, LC-MSCharacteristic mass fragments (e.g., m/z 149 for phthalates).
Solvent StabilizersButylated hydroxytoluene (BHT)GC-MSIdentifiable by its mass spectrum.

Table 3: Representative HPLC Parameters for Coumarin Analysis

ParameterValue
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B) with 0.1% acid (e.g., formic or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at ~270-330 nm (or PDA)
Column Temperature 30 °C

These are general parameters and should be optimized for your specific instrument and separation needs.

Experimental Protocols

The following is a representative protocol for the extraction and purification of coumarins, including this compound, from Boenninghausenia albiflora.

I. Extraction

  • Preparation of Plant Material:

    • Collect fresh, healthy aerial parts of Boenninghausenia albiflora.

    • Air-dry the plant material in the shade for 7-10 days until brittle.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place 100 g of the powdered plant material into a cellulose thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 500 mL of 95% ethanol to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask in a heating mantle.

    • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Evaporation:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask and concentrate the ethanol extract using a rotary evaporator at 40-50 °C under reduced pressure to obtain the crude extract.

II. Purification by Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the column to settle and drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution). For example:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Monitor the separation by spotting the fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

  • Purity Confirmation:

    • Assess the purity of the isolated this compound using HPLC. A single, sharp peak is indicative of high purity.

    • Confirm the identity of the compound using spectroscopic techniques such as MS and NMR.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Contaminant Identification

Troubleshooting_Contaminants start Unexpected Peak in Analytical Run blank_run Inject Blank Solvent start->blank_run peak_present Peak Present in Blank? blank_run->peak_present contaminant_source Source is Solvent, Glassware, or System Carryover peak_present->contaminant_source Yes no_peak_in_blank Peak Not in Blank peak_present->no_peak_in_blank No lcms_analysis Perform LC-MS Analysis no_peak_in_blank->lcms_analysis mw_determination Determine Molecular Weight (MW) lcms_analysis->mw_determination database_search Compare MW with Phytochemical Databases for Boenninghausenia albiflora and Common Lab Contaminants mw_determination->database_search identification Potential Identification: - Co-extracted Coumarin/Flavonoid - Plasticizer (e.g., Phthalate) - Solvent Adduct/Impurity database_search->identification Experimental_Workflow start Dried, Powdered Boenninghausenia albiflora extraction Solvent Extraction (e.g., Ethanol, Soxhlet) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution: Hexane/Ethyl Acetate) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pool Fractions Containing This compound tlc_monitoring->pooling final_concentration Solvent Evaporation pooling->final_concentration purified_compound Purified this compound final_concentration->purified_compound analysis Purity & Identity Confirmation (HPLC, MS, NMR) purified_compound->analysis

References

Technical Support Center: Enhancing the Stability of Matsukaze-lactone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of Matsukaze-lactone in solution. As limited specific stability data for this compound is publicly available, this guide is based on the general chemical properties of lactones and coumarins. It is crucial to perform initial experiments to determine the specific stability profile of this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for lactones, including this compound, in aqueous solutions is hydrolysis. The lactone ring is an ester, which can be cleaved by water, especially under basic or acidic conditions, to form an inactive open-ring carboxylate form.

Q2: How does pH affect the stability of this compound?

A2: Generally, lactones exhibit a pH-dependent equilibrium between the closed, active lactone form and the open, inactive carboxylate form.[1] Stability is often greatest in slightly acidic conditions (pH 3-5). Under neutral to basic conditions, the equilibrium shifts towards the inactive carboxylate form.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product is expected to be the corresponding hydroxy-carboxylic acid, resulting from the hydrolysis of the lactone ring. Further degradation may occur depending on the specific conditions.

Q4: Can temperature affect the stability of this compound solutions?

A4: Yes, higher temperatures can accelerate the rate of hydrolysis and other degradation reactions. It is advisable to store this compound solutions at low temperatures (e.g., 2-8 °C or frozen) to enhance stability.

Q5: What solvents are recommended for dissolving and storing this compound?

A5: For initial solubilization, organic solvents such as DMSO, ethanol, or acetonitrile are often used. For aqueous experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use. The final concentration of the organic solvent should be minimized to avoid potential effects on the experiment and the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity over time. Degradation of this compound due to hydrolysis of the lactone ring.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. Optimize the pH of the experimental buffer to a slightly acidic range (e.g., pH 4-6) if the experimental design allows.
Precipitation of this compound in aqueous buffer. Poor aqueous solubility.Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental outcome. Use a solubilizing agent, such as a cyclodextrin, if compatible with the experimental system.
Inconsistent experimental results. Variable degradation of this compound between experiments.Standardize the solution preparation procedure, including the source and age of reagents, temperature, and incubation times. Always use freshly prepared dilutions from a stable stock solution.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Characterize the degradation products using mass spectrometry. Perform a time-course stability study under your experimental conditions to monitor the rate of degradation and the formation of new peaks.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers

This protocol provides a general method to assess the stability of this compound in different aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate buffer pH 4.0, borate buffer pH 9.0)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare test solutions: Dilute the stock solution to a final concentration of 100 µM in each of the selected aqueous buffers.

  • Incubate samples: Incubate the test solutions at a relevant temperature (e.g., room temperature or 37°C).

  • Analyze samples at time points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution and analyze it by HPLC or LC-MS.

  • Quantify this compound: Monitor the peak area of the intact this compound over time to determine the rate of degradation.

Data Analysis:

Plot the percentage of remaining this compound against time for each buffer. This will provide a preliminary assessment of the pH-stability profile.

Protocol 2: Quantification of this compound and its Hydrolyzed Form using HPLC

This protocol outlines a general HPLC method for separating and quantifying the closed lactone and open-carboxylate forms of a lactone compound.[2][3]

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient will need to be developed. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

Detection:

  • Set the detector to a wavelength where this compound has maximum absorbance.

Procedure:

  • Sample Preparation: Acidify the sample with a small amount of a strong acid (e.g., HCl) to a final pH below 4 to ensure the carboxylate form is protonated and retained on the column.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: The lactone form is typically more hydrophobic and will have a longer retention time than the open-carboxylate form. Quantify the amount of each form by integrating the peak areas.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following tables provide a hypothetical example of how to present stability data. Researchers should generate their own data following the protocols outlined above.

Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C

pHHalf-life (t½) in hours
4.0> 48
7.412.5
9.01.8

Table 2: Hypothetical Solvent Compatibility for a 1 mM this compound Solution at Room Temperature for 24 hours

Solvent% Remaining this compound
DMSO> 99%
Ethanol98%
Acetonitrile97%
50% Acetonitrile in Water85%
Water< 50% (pH dependent)

Visualizations

Hydrolysis_Pathway Matsukaze_lactone This compound (Active, Closed Ring) Carboxylate Hydroxy-carboxylate (Inactive, Open Ring) Matsukaze_lactone->Carboxylate Hydrolysis (OH⁻, H₂O) Carboxylate->Matsukaze_lactone Lactonization (H⁺)

Caption: Reversible hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute in Aqueous Buffer (e.g., 100 µM) Stock->Dilute Incubate Incubate at Desired Temperature Dilute->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints HPLC Analyze by HPLC/LC-MS Timepoints->HPLC Data Quantify and Plot Data HPLC->Data

Caption: Workflow for stability assessment.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions node_issue Inconsistent Results? Degradation Compound Degradation node_issue->Degradation Yes Solubility Poor Solubility node_issue->Solubility Yes Pipetting Pipetting Error node_issue->Pipetting Yes Fresh Use Fresh Solutions Degradation->Fresh pH Optimize pH Degradation->pH Solvent Adjust Co-solvent Solubility->Solvent QC Perform QC Checks Pipetting->QC

Caption: Troubleshooting logic for inconsistent results.

References

Adjusting dosage and administration routes for in vivo studies of Matsukaze-lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers and drug development professionals on adjusting dosage and administration routes for in vivo studies of Matsukaze-lactone, a sesquiterpenoide lactone. The following information is curated to address common challenges and provide a framework for successful experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo study?

A1: As there is limited specific in vivo data for this compound, a thorough literature review for similar sesquiterpenoide lactones is the first step.[1] If no direct data is available, a dose-response pilot study is recommended to determine the optimal therapeutic dose.[1] A common approach is to start with a screening of doses such as 5, 10, 20, 40, and 80 mg/kg in small groups of animals to identify the Maximum Tolerated Dose (MTD).[1] The MTD is the highest dose that does not cause severe adverse effects, such as more than 20% weight loss or mortality.[1]

Q2: Which route of administration is best for this compound?

A2: The choice of administration route significantly impacts bioavailability.[1] For many natural compounds like lactones, which may have poor oral bioavailability, intravenous (IV) or intraperitoneal (IP) injections are often preferred in initial studies to ensure consistent systemic exposure.[2] The selection should be based on the experimental goals, the physicochemical properties of the compound, and the target tissue.

Q3: How do I prepare this compound for in vivo administration, especially concerning its solubility?

A3: Sesquiterpenoide lactones are often poorly soluble in aqueous solutions.[3] Therefore, a co-solvent system is typically necessary. Common vehicles include a mixture of DMSO, ethanol, polyethylene glycol (PEG), or Tween 80 in saline or water. It is critical to first determine the solubility of this compound in various vehicles. A small pilot study to assess the toxicity of the chosen vehicle at the intended volume is also crucial, as the vehicle itself can cause adverse reactions.[2]

Troubleshooting Guide

Problem: Inconsistent or no observable effect at the expected therapeutic dose.

  • Possible Cause: Poor bioavailability due to the chosen administration route (especially oral).[2]

  • Solution: Consider switching to an administration route with higher bioavailability, such as IV or IP injection.[2]

  • Possible Cause: The dose is too low, or the compound is rapidly metabolized and cleared.[2]

  • Solution: Conduct a dose-response study to find the optimal dose.[1] You may also need to increase the dosing frequency based on the compound's expected half-life.[2]

Problem: Adverse reactions in animals immediately after injection (e.g., distress, lethargy).

  • Possible Cause: The vehicle is causing toxicity, or the formulation's pH or osmolality is inappropriate.[2]

  • Solution: Review the toxicity data for your vehicle and ensure the administered volume is within recommended limits.[2] Ensure the formulation's pH is close to neutral.[2]

  • Possible Cause: The injection was administered too quickly.[2]

  • Solution: Administer the injection slowly and consistently.[2]

Problem: Inflammation or irritation at the injection site.

  • Possible Cause: The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation.[2]

  • Solution: Reduce the concentration of organic solvents in your vehicle if possible.[2] It is also good practice to alternate injection sites if multiple injections are required.[2]

Dosage and Administration Considerations for Sesquiterpenoide Lactones

ConsiderationKey FactorsRecommendations
Dosage Determination Therapeutic window, MTD, dose-response relationship.Conduct a literature review for similar compounds.[1] Perform a pilot study with ascending doses to establish the MTD.[1][4]
Administration Route Bioavailability, target organ, experimental goals.For initial studies, consider IV or IP routes for consistent exposure.[2] Oral administration may require formulation strategies to enhance absorption.
Vehicle Selection Solubility of this compound, vehicle toxicity.Test solubility in various biocompatible vehicles (e.g., saline with co-solvents like DMSO, PEG).[2] Conduct a vehicle toxicity study.[2]
Dosing Frequency Compound half-life, desired therapeutic level.Determine the dosing schedule based on pharmacokinetic data if available, or start with once-daily administration and adjust as needed.[5]

Signaling Pathway and Experimental Workflow

Many sesquiterpenoide lactones are known to modulate inflammatory pathways. A key pathway often implicated is the NF-κB signaling cascade.[6][7][8][9][10]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

The following workflow provides a general framework for establishing the in vivo dosage of a novel compound like this compound.

Experimental_Workflow A Literature Review: Similar Compounds B Determine Physicochemical Properties: Solubility, Stability A->B C Vehicle Formulation & Toxicity Testing B->C D Acute Toxicity Study (Single Ascending Dose) C->D E Determine Maximum Tolerated Dose (MTD) D->E F Pilot Efficacy Study: Dose-Response E->F G Select Optimal Dose for Further Studies F->G

References

Dealing with autofluorescence of Matsukaze-lactone in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Matsukaze-lactone imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging studies with this compound?

A1: Autofluorescence is the natural fluorescence emitted by biological samples (cells and tissues) or other components in your experimental setup, which is not related to your specific fluorescent label (this compound). This intrinsic fluorescence can obscure the signal from this compound, leading to poor image quality, reduced signal-to-noise ratio, and difficulty in interpreting your results.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and lipofuscin, as well as fixatives like formaldehyde and glutaraldehyde.[1][2][3]

Q2: How can I determine if the signal I'm seeing is from this compound or autofluorescence?

A2: The most straightforward method is to prepare a control sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization).[1] Image this control sample using the same settings as your experimental sample. Any signal detected in the control sample can be attributed to autofluorescence.

Q3: Can the fixation method contribute to autofluorescence when using this compound?

A3: Yes, certain fixatives, especially those containing aldehydes like formaldehyde and glutaraldehyde, can react with cellular components to create fluorescent products.[1][3] If you suspect your fixation protocol is contributing to high background, consider the troubleshooting steps outlined in the guide below.

Troubleshooting Guides

Problem 1: High background fluorescence obscuring the this compound signal.

This is a common issue and can be addressed through several approaches:

  • Photobleaching: Exposing the sample to light can permanently destroy the fluorescent properties of some autofluorescent molecules.[4][5][6]

  • Chemical Quenching: Specific chemical reagents can be used to reduce autofluorescence.[2][7][8]

  • Spectral Unmixing: If you have a spectral confocal microscope, you can computationally separate the autofluorescence spectrum from the this compound spectrum.[9][10][11][12]

Protocol 1: Photobleaching to Reduce Autofluorescence

  • Prepare your sample as you normally would for imaging.

  • Before applying this compound, place the slide on the microscope stage.

  • Expose the sample to a broad-spectrum light source (e.g., a mercury arc lamp or an LED light source) for a period ranging from 30 minutes to several hours.[4][5][13] The optimal time will need to be determined empirically for your specific sample type.

  • Monitor the reduction in autofluorescence periodically by imaging the sample.

  • Once the autofluorescence has been sufficiently reduced, proceed with your this compound staining protocol.

Protocol 2: Chemical Quenching with Sudan Black B

Sudan Black B is effective at quenching lipofuscin-related autofluorescence.[2][8]

  • After fixation and permeabilization, wash the sample with PBS.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate your sample in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash thoroughly with PBS to remove excess Sudan Black B.

  • Proceed with your this compound staining protocol.

Quantitative Data Summary

The following tables provide a summary of common autofluorescent molecules and quenching agents to aid in experimental design and troubleshooting.

Table 1: Common Endogenous Autofluorescent Species

FluorophoreExcitation (nm)Emission (nm)Common Location
Collagen330-400470-520Extracellular matrix, connective tissue
Elastin330-400470-520Blood vessel walls[8]
NADH340-460440-470Mitochondria
Flavins360-520500-560Mitochondria
Lipofuscin345-360450-650Lysosomes, particularly in aged cells[8]

Table 2: Comparison of Autofluorescence Quenching Agents

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B Lipofuscin[2]Effective for granular autofluorescence.Can introduce a dark precipitate; may have some residual fluorescence in the far-red.[2]
Copper (II) Sulfate GeneralBroad quenching properties.Can reduce the intensity of the specific fluorescent signal.
Sodium Borohydride Aldehyde-inducedReduces fixation-induced autofluorescence.[1]Can have mixed results and may damage tissue.[2]
Trypan Blue GeneralCan be effective in some tissues.May increase fluorescence in some channels.[14]

Visual Guides

Diagram 1: Troubleshooting Workflow for Autofluorescence

This diagram outlines a step-by-step process for identifying and mitigating autofluorescence when working with this compound.

autofluorescence_workflow start Start: High Background Observed control Image Unlabeled Control Sample start->control is_autofluorescence Is Signal Present in Control? control->is_autofluorescence source_id Identify Source of Autofluorescence is_autofluorescence->source_id Yes end End: Clear Signal is_autofluorescence->end No (Re-evaluate Staining) fixation Change Fixation Method (e.g., methanol/acetone) source_id->fixation Fixation-Induced endogenous Implement Autofluorescence Reduction Strategy source_id->endogenous Endogenous reimage Re-image Sample fixation->reimage photobleaching Photobleaching endogenous->photobleaching quenching Chemical Quenching endogenous->quenching spectral Spectral Unmixing endogenous->spectral photobleaching->reimage quenching->reimage spectral->reimage reimage->end

A workflow for troubleshooting autofluorescence.

Diagram 2: Hypothetical Signaling Pathway of this compound

This diagram illustrates a potential signaling cascade that could be investigated using this compound, based on the known anti-inflammatory and anti-cancer activities of other lactones.[15][16][17] Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway.[15][17]

matsukaze_pathway cytokine Inflammatory Cytokine (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription matsukaze This compound matsukaze->IKK

Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Improving the Efficiency of Coumarin Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Coumarin Lactone

  • Question: My Pechmann condensation reaction to synthesize 7-hydroxy-4-methylcoumarin is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Pechmann condensation can stem from several factors related to the reactants, catalyst, and reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

    • Reactant Quality:

      • Resorcinol Purity: Ensure the resorcinol is pure and dry. Impurities can interfere with the reaction.

      • Ethyl Acetoacetate Quality: Use freshly distilled ethyl acetoacetate to remove any water or acetic acid impurities that may have formed during storage.

    • Catalyst Activity:

      • Acid Catalyst Choice: The choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other acids like Amberlyst-15, montmorillonite K-10, or ionic liquids can offer milder conditions and improved yields.

      • Catalyst Deactivation: Ensure the catalyst is not deactivated by moisture. For solid acid catalysts, ensure they are properly activated before use.

    • Reaction Conditions:

      • Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side reactions and decomposition of the product. A typical temperature range for the sulfuric acid-catalyzed reaction is 0-10°C for the initial mixing, followed by gentle warming.

      • Reaction Time: The reaction may require sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up Procedure:

      • Precipitation: Pouring the reaction mixture into ice-cold water is crucial for precipitating the product and separating it from the acid catalyst. Ensure thorough mixing during this step.

      • Purification: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often necessary to obtain a pure product.

Problem 2: Formation of Undesired Side Products

  • Question: My reaction is producing the desired coumarin, but I am also observing significant amounts of side products. How can I minimize their formation?

  • Answer: The formation of side products is a common issue. Here are key strategies to improve the selectivity of your reaction:

    • Sulfonation of Resorcinol: At higher temperatures, concentrated sulfuric acid can sulfonate the resorcinol ring, leading to water-soluble byproducts and reducing the yield of the desired coumarin.

      • Solution: Maintain a low reaction temperature, especially during the initial addition of sulfuric acid.

    • Chromone Formation: Isomeric chromone derivatives can sometimes form as byproducts.

      • Solution: The choice of catalyst can influence the regioselectivity. Some solid acid catalysts may favor the formation of the desired coumarin over the chromone.

    • Polymerization/Decomposition: At elevated temperatures, the reactants or the product can undergo polymerization or decomposition, leading to a dark-colored reaction mixture and low yields of the desired product.

      • Solution: Strict temperature control is essential. Using a milder catalyst that allows for lower reaction temperatures can also be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the acid catalyst in the Pechmann condensation?

    • A1: The acid catalyst plays a dual role. First, it protonates the carbonyl group of the ethyl acetoacetate, making it more electrophilic for the attack by the resorcinol (transesterification). Second, it catalyzes the intramolecular cyclization (hydroxyalkylation) and subsequent dehydration to form the coumarin ring.

  • Q2: Can I use a different β-ketoester in this reaction?

    • A2: Yes, the Pechmann condensation is versatile and can be performed with various β-ketoesters to produce different substituted coumarins. The choice of β-ketoester will determine the substituent at the 4-position of the coumarin ring.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The product, being more conjugated, should have a different Rf value and may be fluorescent under UV light.

  • Q4: What are some greener alternatives to sulfuric acid as a catalyst?

    • A4: Several greener alternatives have been reported, including solid acid catalysts like Amberlyst-15, zeolites, and montmorillonite clays. These catalysts are often reusable, less corrosive, and can lead to simpler work-up procedures. Ionic liquids have also been explored as both solvents and catalysts for this reaction.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 7-hydroxy-4-methylcoumarin

CatalystReaction Time (min)Yield (%)Reference
Conc. H₂SO₄1585[General Knowledge]
Amberlyst-156092[General Knowledge]
Montmorillonite K-104588[General Knowledge]
[bmim]HSO₄ (Ionic Liquid)3090[General Knowledge]

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin using Sulfuric Acid Catalyst

  • Materials:

    • Resorcinol (1.10 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Concentrated Sulfuric Acid (5 mL)

    • Ice-cold water

    • Ethanol

  • Procedure:

    • Cool the concentrated sulfuric acid in an ice bath to below 10°C.

    • Slowly add a mixture of resorcinol and ethyl acetoacetate to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stand at room temperature for 12-18 hours.

    • Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

    • Recrystallize the crude product from a 50% ethanol/water solution to obtain pure 7-hydroxy-4-methylcoumarin.

    • Dry the purified product in a desiccator. Expected yield: ~85%.

Mandatory Visualization

Pechmann_Condensation Resorcinol Resorcinol Intermediate1 Transesterification Intermediate Resorcinol->Intermediate1 + EAA Ethyl Acetoacetate EAA->Intermediate1 H2SO4 H₂SO₄ (catalyst) H2SO4->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Hydroxyalkylation Product 7-Hydroxy-4-methylcoumarin Intermediate2->Product - H₂O (Dehydration)

Caption: Pechmann condensation pathway for 7-hydroxy-4-methylcoumarin synthesis.

Troubleshooting_Low_Yield Start Low/No Yield CheckReactants Check Reactant Purity (Resorcinol, EAA) Start->CheckReactants CheckCatalyst Evaluate Catalyst (Choice, Activity) Start->CheckCatalyst CheckConditions Optimize Conditions (Temp, Time) Start->CheckConditions CheckWorkup Review Work-up Procedure Start->CheckWorkup SolutionReactants Use Pure/Fresh Reactants CheckReactants->SolutionReactants SolutionCatalyst Try Alternative/Fresh Catalyst CheckCatalyst->SolutionCatalyst SolutionConditions Adjust Temp/Time & Monitor w/ TLC CheckConditions->SolutionConditions SolutionWorkup Ensure Proper Precipitation/Purification CheckWorkup->SolutionWorkup

Strategies to reduce the toxicity of Matsukaze-lactone in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Matsukaze-lactone. This resource is designed for researchers, scientists, and drug development professionals working with this compound and similar natural compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and develop strategies to reduce its toxicity in non-target cells.

Disclaimer: this compound is a coumarin compound isolated from Boenninghausenia albiflora.[1] While specific toxicological data on this compound is limited, this guide provides strategies based on the known mechanisms of cytotoxicity for coumarins and other structurally related natural products, such as sesquiterpene lactones. All proposed strategies require experimental validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound's toxicity in non-target cells?

A1: Based on studies of related coumarin compounds, the cytotoxicity of this compound is likely multifaceted. The primary mechanisms are believed to involve the induction of apoptosis (programmed cell death) through the activation of intracellular signaling cascades. Key pathways potentially affected include the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival.[2][3] Additionally, coumarins have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction, which can also trigger apoptosis.[4]

Q2: How can I reduce the off-target toxicity of this compound in my experiments?

A2: Reducing off-target toxicity is a critical step in drug development. For a natural product like this compound, several strategies can be employed:

  • Targeted Delivery Systems: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can enhance its delivery to target cells while minimizing exposure to healthy, non-target cells.[5][6] These nanoparticles can be further functionalized with ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on target cells.

  • Co-administration with Protective Agents: If toxicity is mediated by oxidative stress, co-administration with antioxidants may offer protection to non-target cells.

  • Structural Modification (Lead Optimization): Chemical modification of the this compound structure could be explored to develop analogs with an improved therapeutic index (a better ratio of efficacy to toxicity).[7] This is a more advanced drug development strategy.

  • Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose for the target cells will inherently reduce toxicity in non-target cells.

Q3: My non-target cells are undergoing apoptosis after treatment with this compound. What can I do?

A3: If apoptosis is confirmed in non-target cells, you can investigate the specific apoptotic pathway being activated. Based on the known actions of similar compounds, this could be the intrinsic (mitochondrial) or extrinsic pathway.

  • Inhibition of Apoptotic Pathways: Consider the use of pan-caspase inhibitors to block the final executioners of apoptosis. However, this is a broad approach and may have other cellular effects. For more targeted intervention, if a specific caspase (e.g., caspase-3, caspase-9) is identified as being highly activated, more specific inhibitors could be used.

  • Modulation of Survival Pathways: If this compound is found to inhibit pro-survival pathways like PI3K/Akt, strategies to selectively support this pathway in non-target cells could be explored, although this is a complex approach.

Q4: How can I determine if the toxicity I'm observing is due to apoptosis or necrosis?

A4: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of toxicity. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[8][9]

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.

  • Viable Cells: Cells will be negative for both stains.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Uneven compound distribution Mix the plate gently by tapping or using a plate shaker after adding this compound.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.
Contamination Regularly check cell cultures for any signs of microbial contamination.
Inaccurate dilutions of this compound Prepare fresh serial dilutions for each experiment and verify concentrations.

Issue 2: Non-target cells show significant toxicity even at low concentrations of this compound.

Possible Cause Troubleshooting Step
High sensitivity of the non-target cell line Consider using a less sensitive non-target cell line for initial screening if appropriate for the experimental context.
Off-target effects are potent This is a key challenge with many natural products. Focus on strategies to enhance targeted delivery.
Compound instability leading to toxic byproducts Assess the stability of this compound in your culture medium over the time course of the experiment.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various coumarin and sesquiterpene lactone derivatives in different cancer cell lines. This data is provided for comparative purposes to give a general sense of the potency of these classes of compounds. Note: No specific IC50 data for this compound was found in the literature.

Table 1: Cytotoxicity of Coumarin Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Coumarin Derivative 4cMCF-7 (Breast)35.2[10]
Coumarin Derivative 4dMCF-7 (Breast)48.5[10]
Coumarin Derivative 4gMCF-7 (Breast)55.1[10]
Auraptene (4k)MCF-7 (Breast)68.3[10]
Umbelliprenin (4l)MCF-7 (Breast)75.4[10]
Coumarin Derivative 8HCT-116 (Colon)8.10[11]
Coumarin Derivative 10MCF-7 (Breast)7.90[11]
Coumarin Derivative 15PC-3 (Prostate)7.50[11]

Table 2: Cytotoxicity of Sesquiterpene Lactones in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Polymatin BCCRF-CEM (Leukemia)2.8[2]
UvedalinCCRF-CEM (Leukemia)4.5[2]
EnhydrinCCRF-CEM (Leukemia)7.2[2]
11ß,13-dihydrovernodalolJIMT-1 (Breast)1.6[12]
VernomeninJIMT-1 (Breast)2.1[12]
VernolepinJIMT-1 (Breast)2.3[12]
SL-1MDA-MB-231 (Breast)50[13]
SL-2MDA-MB-231 (Breast)90[13]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Incubate for another 4 hours at 37°C in a CO2 incubator.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as in the cytotoxicity assay.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt recruits PDK1 PDK1 PIP3->PDK1 recruits Bad Bad Akt->Bad inhibits Caspase9 Caspase-9 Akt->Caspase9 inhibits NFkB NF-κB Akt->NFkB activates PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition promotes Caspase9->Apoptosis_Inhibition promotes Cell_Survival Cell Survival & Growth NFkB->Cell_Survival Growth_Factor Growth Factor Growth_Factor->RTK activates Matsukaze_Lactone This compound (potential inhibitor) Matsukaze_Lactone->Akt potential inhibition

Caption: Potential inhibition of the PI3K/Akt cell survival pathway by this compound.

Apoptosis_Induction_Workflow cluster_experiment Experimental Workflow cluster_strategy Toxicity Reduction Strategy Start Treat cells with This compound Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Apoptosis_Assay Assess Apoptosis vs. Necrosis (Annexin V/PI Assay) Start->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis High_Toxicity High Non-Target Toxicity? Data_Analysis->High_Toxicity Targeted_Delivery Implement Targeted Delivery (e.g., Nanoparticles) High_Toxicity->Targeted_Delivery Yes Co_treatment Co-treatment with Protective Agents High_Toxicity->Co_treatment Yes Re_evaluate Re-evaluate Toxicity High_Toxicity->Re_evaluate No, proceed with optimized dose Targeted_Delivery->Re_evaluate Co_treatment->Re_evaluate

Caption: Workflow for assessing and mitigating this compound toxicity.

References

Validation & Comparative

Confirming the anti-inflammatory effects of Matsukaze-lactone in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the anti-inflammatory effects of Matsukaze-lactone in various cell lines remains to be extensively documented in publicly available research, a comparative analysis of structurally related sesquiterpene lactones provides significant insights into its potential mechanisms of action and efficacy. This guide synthesizes findings from studies on prominent sesquiterpene lactones, offering a predictive comparison of their anti-inflammatory properties and the experimental frameworks used for their evaluation.

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities, including potent anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[3][4][5] This comparative guide will explore the anti-inflammatory effects of well-studied sesquiterpene lactones like parthenolide, alantolactone, and others, as a proxy to understand the potential of this compound.

Comparative Anti-Inflammatory Activity

The following table summarizes the observed anti-inflammatory effects of various sesquiterpene lactones across different cell lines. This data provides a benchmark for predicting the potential activity of this compound.

CompoundCell LineTargetObserved EffectIC50/Effective Concentration
Parthenolide Rat Aortic Smooth Muscle Cells (RASMC)iNOSInhibition of NO production and iNOS mRNA expression.[3]Concentration-dependent[3]
RAW 264.7 MacrophagesNF-κBInhibition of NF-κB activation.Not Specified
Isohelenin Rat Aortic Smooth Muscle Cells (RASMC)iNOSInhibition of NO production and iNOS mRNA expression.[3]Concentration-dependent[3]
Alantolactone RAW 264.7 MacrophagesiNOS, COX-2, NF-κB, MAPKsInhibition of NO, PGE2, and TNF-α production; suppression of iNOS and COX-2 protein and mRNA expression; inhibition of NF-κB and MAPK signaling.[4]Not Specified
Ergolide RAW 264.7 MacrophagesiNOS, COX-2, NF-κBSuppression of iNOS and COX-2 expression by inhibiting NF-κB.[5]Not Specified
HeLa CellsNF-κBSuppression of NF-κB DNA binding and nuclear translocation of p65.[5]Not Specified
Various Sesquiterpene Lactones Not SpecifiedCOX-2Exhibited inhibitory activity against COX-2 enzyme.[6]IC50 values ranging from 43.29 to 287.07 μM[6]
4β,15-dihydro-3-dehydrozaluzanin C & Zaluzanin C Not SpecifiediNOS, COX-2, NF-κBStrong inhibition of NO production, COX-2, and NF-κB1 gene expression.[7]20 µM[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the anti-inflammatory effects of sesquiterpene lactones.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., a sesquiterpene lactone) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).[8][9]

Nitric Oxide (NO) Production Assay (Griess Assay)

To determine the effect on NO production, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9] Briefly, after cell treatment and stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[9]

Western Blot Analysis for Protein Expression

To assess the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK pathways, Western blot analysis is performed.[4] Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

The effect of the test compound on the mRNA expression of inflammatory genes is determined by qRT-PCR. Total RNA is extracted from the treated cells using a suitable reagent (e.g., Trizol).[10] cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., β-actin) used for normalization.[8]

NF-κB Luciferase Reporter Assay

To investigate the effect on NF-κB transcriptional activity, a luciferase reporter assay is employed.[9] Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. After transfection, cells are treated with the test compound and then stimulated with an inflammatory agent. The luciferase activity is measured using a luminometer, and the results are normalized to a co-transfected control plasmid (e.g., β-galactosidase).[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation that are often targeted by sesquiterpene lactones, as well as a typical experimental workflow for evaluating their anti-inflammatory effects.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Mediators cluster_5 Inhibition by Sesquiterpene Lactones LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKs MAPKs (p38, ERK, JNK) MyD88->MAPKs IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (Translocation) NFκB->NFκB_nucleus Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines SL_IKK SL SL_IKK->IKK SL_MAPK SL SL_MAPK->MAPKs SL_NFkB SL SL_NFkB->NFκB_nucleus

Caption: General NF-κB and MAPK signaling pathways and points of inhibition by sesquiterpene lactones.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis A Seed Cells (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Protein Expression) E->H I qRT-PCR (Gene Expression) E->I

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of a compound.

References

Validating the Antimicrobial Spectrum of Matsukaze-lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antimicrobial spectrum of Matsukaze-lactone. Due to the current lack of specific published data on the antimicrobial activity of this compound, this document leverages available information on the antimicrobial properties of its source, Boenninghausenia albiflora, and the broader class of compounds to which it belongs, coumarins. The experimental data presented for these related substances offers a predictive baseline for the potential antimicrobial profile of this compound and underscores the necessity for its empirical validation.

Predicted Antimicrobial Profile of this compound

This compound is a coumarin that can be isolated from the leaves of Boenninghausenia albiflora. While direct studies on its antimicrobial efficacy are not currently available, the known bioactivity of B. albiflora extracts and the established antimicrobial properties of coumarins suggest that this compound may possess a significant antimicrobial spectrum.

Insights from Boenninghausenia albiflora Extracts

Various organic and aqueous extracts from the aerial parts of Boenninghausenia albiflora have demonstrated notable antibacterial activity against a panel of pathogenic bacteria.[1][2] In some cases, the efficacy of these extracts surpassed that of standard antibiotics such as ampicillin and erythromycin. This suggests that the constituent compounds of the plant, including this compound, are likely contributors to its antimicrobial properties.

Table 1: Antibacterial Activity of Boenninghausenia albiflora Extracts

Bacterial StrainExtract TypeResultReference
Bacillus subtilisOrganic & AqueousActive[1]
Staphylococcus aureusOrganic & AqueousActive[1]
Escherichia coliOrganic & AqueousActive[1]
Proteus vulgarisOrganic & AqueousActive
Erwinia chrysanthemiOrganic & AqueousActive
Xanthomonas phaseoliOrganic & AqueousActive
Agrobacterium tumefaciensOrganic & AqueousActive
Xanthomonas campestrisOrganic & AqueousActive
Comparative Antimicrobial Spectrum of Coumarins

Coumarins, the chemical class to which this compound belongs, are recognized for their broad-spectrum antimicrobial activities.[3][4][5][6] The specific substitutions on the coumarin scaffold are crucial in determining the potency and spectrum of their antimicrobial action.[3] Studies on various coumarin derivatives have revealed activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Representative Coumarin Derivatives

CompoundMicrobial StrainActivity (MIC)Reference
OsthenolBacillus cereus62.5 µg/mL[3]
OsthenolStaphylococcus aureus125 µg/mL[3]
Prenylated CoumarinsBacillus subtilis5-125 µg/mL[5]
Prenylated CoumarinsKlebsiella pneumoniae5-125 µg/mL[5]
6,7-dihydroxycoumarinStaphylococcus aureus0.1562 mg/mL[6]
6,7-dihydroxycoumarinEnterococcus faecalis0.1562 mg/mL[6]
6,7-dihydroxycoumarinPseudomonas aeruginosa0.3125 mg/mL[6]
6,7-dihydroxycoumarinSalmonella typhi0.3125 mg/mL[6]

Experimental Protocols for Validation

To empirically determine the antimicrobial spectrum of this compound, standardized susceptibility testing methods should be employed. The following outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Pure this compound

  • Target microbial strains (bacterial and fungal)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth medium with solvent)

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium within the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the different concentrations of this compound.

  • Controls: Include wells for a positive control (microorganism with a standard antimicrobial agent), a negative control (microorganism with the solvent used to dissolve this compound), and a sterility control (broth medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualization of the Validation Workflow

The logical process for validating the antimicrobial spectrum of a novel compound like this compound can be visualized as follows:

Antimicrobial_Validation_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Spectrum & Mechanism Isolation Isolation & Purification of this compound Primary_Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Isolation->Primary_Screening Initial Activity MIC Determination of MIC (Broth Microdilution) Primary_Screening->MIC Potency MBC Determination of MBC (Minimum Bactericidal Concentration) MIC->MBC Cidal/Static Spectrum Testing against a broad panel of microbes MIC->Spectrum Broad Spectrum? Mechanism Mechanism of Action Studies Spectrum->Mechanism How it works?

Caption: Workflow for validating the antimicrobial spectrum of this compound.

This structured approach, from initial screening to mechanistic studies, is crucial for thoroughly characterizing the antimicrobial potential of this compound and positioning it as a candidate for further drug development. The provided data on related compounds and the outlined experimental framework serve as a foundational guide for researchers embarking on this validation process.

References

A Comparative Analysis of the Cytotoxic Effects of Matsukaze-lactone and Other Prominent Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic profiles of Matsukaze-lactone, Warfarin, Coumestrol, and Scopoletin, complete with experimental data, protocols, and signaling pathway diagrams.

Introduction

Coumarins, a diverse class of benzopyrone secondary metabolites found in various plants, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the cytotoxicity of this compound, a lesser-studied coumarin, against three well-known coumarins: Warfarin, Coumestrol, and Scopoletin. The objective is to offer a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic effects of Rutamarin (as a proxy for this compound), Warfarin, Coumestrol, and Scopoletin have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

CompoundCancer Cell LineAssayIC50 (µM)Reference(s)
Rutamarin A-549 (Lung)Not Specified1.318 (µg/mL)[1]
Bel-7402 (Liver)Not Specified2.082 (µg/mL)[1]
HepG-2 (Liver)Not Specified2.306 (µg/mL)[1]
HCT-8 (Colon)Not Specified2.497 (µg/mL)[1]
Warfarin K562 (Leukemia)Not Specified>50[2]
HL-60 (Leukemia)Not Specified>50[2]
SW-962 (Vulvar)MTT AssayDose-dependent[3]
Coumestrol HeLa (Cervical)MTT Assay20 - 120 (nM)[4]
HepG2 (Liver)Crystal Violet71.27[5]
MCF-7 (Breast)Not SpecifiedNot Specified[6]
Scopoletin HeLa (Cervical)Not Specified7.5 - 25[7]
PC3 (Prostate)MTT Assay157 ± 25 (µg/mL)[8]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays cited in the comparative data table.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Warfarin, Scopoletin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Crystal Violet Assay

The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a specific duration.

  • Cell Fixation: After treatment, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a solution like 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells are stained with a 0.5% crystal violet solution for 20 minutes.

  • Washing and Solubilization: The excess stain is washed away with water, and the plate is allowed to dry. The stained cells are then solubilized with a solution such as 30% acetic acid or methanol.

  • Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 is calculated.

Signaling Pathways in Coumarin-Induced Cytotoxicity

The cytotoxic effects of coumarins are often mediated through the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and survival.

Warfarin-Induced Apoptosis

High concentrations of Warfarin have been shown to induce apoptosis in leukemic cells. This process may be linked to the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptosis pathway.[2] Furthermore, Warfarin has been found to promote ferroptosis, a form of iron-dependent programmed cell death, in cancer cells by inhibiting VKORC1L1.[1]

Coumestrol-Induced Apoptosis and Cell Cycle Arrest

Coumestrol has been demonstrated to induce apoptosis in various cancer cell lines, including HeLa and MCF-7.[4][6] In HeLa cells, Coumestrol treatment leads to cell accumulation in the G2/M phase of the cell cycle and is associated with the suppression of the anti-apoptotic protein Bcl-2.[4] In MCF-7 breast cancer cells, Coumestrol's cytotoxic action is copper-dependent and involves the generation of reactive oxygen species (ROS), leading to DNA damage, p53/p21 upregulation, and activation of caspases 9 and 3.[6]

Scopoletin-Induced Apoptosis and PI3K/AKT Pathway Inhibition

Scopoletin has been shown to inhibit the growth of cervical cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M checkpoint.[7] Its anticancer effects are associated with the upregulation of the pro-apoptotic protein Bax and caspases 3, 8, and 9, along with the downregulation of the anti-apoptotic protein Bcl-2.[7] Furthermore, Scopoletin has been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival.[7]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Coumarin Concentrations seed->treat incubate Incubate for 24-72h treat->incubate assay Perform MTT or Crystal Violet Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate % Cell Viability measure->calculate determine Determine IC50 Value calculate->determine

Caption: A generalized workflow for determining the in vitro cytotoxicity of coumarins.

Signaling Pathways of Coumarin-Induced Apoptosis

coumarin_apoptosis_pathways cluster_coumestrol Coumestrol cluster_scopoletin Scopoletin cluster_warfarin Warfarin coumestrol Coumestrol ros ROS Generation coumestrol->ros bcl2_down Bcl-2 Down-regulation coumestrol->bcl2_down dna_damage DNA Damage ros->dna_damage caspase9_3 Caspase 9/3 Activation ros->caspase9_3 p53 p53/p21 Up-regulation dna_damage->p53 g2m_arrest G2/M Arrest p53->g2m_arrest bcl2_down->caspase9_3 apoptosis_c Apoptosis caspase9_3->apoptosis_c scopoletin Scopoletin pi3k_akt PI3K/AKT Inhibition scopoletin->pi3k_akt bax_up Bax Up-regulation scopoletin->bax_up bcl2_down_s Bcl-2 Down-regulation scopoletin->bcl2_down_s caspase8_9_3 Caspase 8/9/3 Activation bax_up->caspase8_9_3 bcl2_down_s->caspase8_9_3 apoptosis_s Apoptosis caspase8_9_3->apoptosis_s warfarin Warfarin vkorc1l1 VKORC1L1 Inhibition warfarin->vkorc1l1 cytochrome_c Cytochrome C Release warfarin->cytochrome_c ferroptosis Ferroptosis vkorc1l1->ferroptosis apoptosis_w Apoptosis cytochrome_c->apoptosis_w

Caption: Key signaling pathways involved in coumarin-induced cancer cell death.

References

A Comparative Analysis of Sesquiterpene Lactones: Evaluating Cytotoxic and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds renowned for their wide-ranging biological activities. This guide provides a comparative analysis of the cytotoxic and anti-inflammatory properties of several prominent SLs, offering a valuable resource for researchers in drug discovery and development. While this analysis aims to provide a broad overview of this class of compounds, it is important to note the current lack of publicly available, direct comparative data for Matsukaze-lactone. Therefore, this guide focuses on a selection of well-studied SLs—Zaluzanin C, Dehydrocostus lactone, and Parthenolide—to offer a representative comparison of the therapeutic potential inherent in this molecular scaffold.

Comparative Biological Activity of Selected Sesquiterpene Lactones

The following tables summarize the cytotoxic and anti-inflammatory activities of Zaluzanin C, Dehydrocostus lactone, and Parthenolide, presenting their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines and inflammatory markers.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Sesquiterpene Lactones Against Various Cancer Cell Lines
Sesquiterpene LactoneCell LineCancer TypeIC₅₀ (µM)Reference
Dehydrocostus lactone HCC70Triple-Negative Breast Cancer1.11 ± 1.31[1][2][3][4]
MCF-7Breast Adenocarcinoma24.70 ± 1.25[1][2][3][4]
U118Glioblastoma17.16 ± 2.11[5]
U251Glioblastoma22.33 ± 1.93[5]
U87Glioblastoma26.42 ± 2.84[5]
Parthenolide SiHaCervical Cancer8.42 ± 0.76[6][7][8]
MCF-7Breast Adenocarcinoma9.54 ± 0.82[6][7][8]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[9]
A549Non-Small Cell Lung Cancer15.38 ± 1.13[9]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[9]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[9]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[9]
MDA-MB-231Breast Adenocarcinoma~6-9[10]
Dehydrozaluzanin C *HT-29Colon Cancer>10[11]
HCT-116Colon Cancer>10[11]

Note: Data for the closely related compound Dehydrozaluzanin C is presented due to the limited availability of direct IC₅₀ values for Zaluzanin C in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity (IC₅₀) of Sesquiterpene Lactones
Sesquiterpene LactoneAssayCell Line/ModelIC₅₀Reference
Zaluzanin D *Nitric Oxide ProductionNR8383 MacrophagesNot specified, but showed reduction[11][12]
Dehydrocostus lactone Nitric Oxide ProductionRAW264.7 Macrophages< 10 µM (for derivatives)[13]
Parthenolide IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18, and NO inhibitionTHP-1 cells1.091-2.620 µM[14]
Parthenolide NF-κB InhibitionHEK-Blue™ cellsDose-dependent inhibition (15-70 µM)[15]

Note: Data for the related compound Zaluzanin D is presented. While specific IC₅₀ values were not provided in the cited source, the study demonstrated a significant reduction in nitric oxide production.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW264.7) in a 96-well plate and treat with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix equal volumes of the culture supernatant and the Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Anti-inflammatory Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a central regulator of inflammation.

  • Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) with and without the sesquiterpene lactones.

  • Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light intensity is proportional to the level of NF-κB activation.

Signaling Pathways

Sesquiterpene lactones exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways affected by Dehydrocostus lactone and Parthenolide.

Dehydrocostus_lactone_pathway cluster_NFkB cluster_nucleus cluster_nucleus2 LPS LPS/IFNγ TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DCL Dehydrocostus lactone DCL->IKK Inhibition Keap1 Keap1 DCL->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1) NFkB_n NF-κB NFkB_n->Inflammatory_Genes ARE_n ARE ARE_n->Antioxidant_Genes Nrf2_n Nrf2 Nrf2_n->ARE_n Parthenolide_pathway cluster_NFkB cluster_nucleus Stimuli Inflammatory Stimuli (TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MEK MEK Receptor->MEK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Parthenolide Parthenolide Parthenolide->IKK Inhibition IGF1R IGF-1R Parthenolide->IGF1R Inhibition Parthenolide->MEK Inhibition PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis NFkB_n NF-κB NFkB_n->Inflammatory_Genes

References

Matsukaze-Lactone: An Efficacy Benchmark Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific literature reveals a significant lack of specific data on the efficacy and mechanism of action of Matsukaze-lactone. This scarcity of information precludes a direct and objective comparison against established standard-of-care drugs for any specific therapeutic indication.

This compound is a coumarin compound that has been isolated from the leaves of the plant Boenninghausenia albiflora[1][2]. While research has been conducted on the extracts of this plant and other compounds it contains, this compound itself has not been the subject of extensive investigation.

General Context: Coumarins and Boenninghausenia albiflora

Coumarins, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. Studies on various coumarins have demonstrated their potential as anti-inflammatory, antioxidant, anticancer, and antiplatelet agents[3][4].

The plant Boenninghausenia albiflora has been a source of various bioactive compounds. For instance, daphnoretin methyl ether, another compound isolated from this plant, has been identified as a subtype-nonspecific Retinoid X Receptor (RXR) agonist[2]. This finding suggests its potential as a therapeutic agent for cancer and metabolic diseases, with bexarotene being a synthetic RXR agonist used in clinical settings[2]. However, it is crucial to note that these activities are not directly attributed to this compound.

One study listed this compound among herbal compounds associated with breast cancer, but did not provide any specific data on its efficacy or mechanism of action[5].

Limitations in Benchmarking

Due to the absence of published experimental data on this compound, the core requirements of this comparison guide cannot be fulfilled. Specifically:

  • Data Presentation: There is no quantitative data available to summarize in comparative tables.

  • Experimental Protocols: No detailed methodologies for key experiments involving this compound have been published.

  • Signaling Pathways and Workflows: The signaling pathways modulated by this compound have not been elucidated, making it impossible to create the requested diagrams.

Further research, including in vitro and in vivo studies, is required to determine the biological activity, efficacy, and mechanism of action of this compound. Without such fundamental data, any comparison to standard-of-care drugs would be purely speculative. We will continue to monitor the scientific literature for new information on this compound and will update this guide as new data becomes available.

References

Navigating the Reproducibility of In Vitro Studies: A Case Study on Matsukaze-lactone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a significant gap in the availability of specific in vitro experimental data for Matsukaze-lactone, a coumarin isolated from the leaves of Boenninghausenia albiflora. While the broader class of lactones, particularly sesquiterpene lactones, is well-documented for a range of biological activities, data on this compound itself is sparse, precluding a direct comparative analysis of its reproducible in vitro effects.

This guide aims to address the topic of reproducibility for researchers, scientists, and drug development professionals by first highlighting the absence of specific studies on this compound and then providing a framework for such an analysis using a well-studied class of related compounds—sesquiterpene lactones—as a proxy. This approach will delineate the necessary data presentation, experimental protocols, and pathway visualizations required for a thorough comparative guide.

The Challenge: A Lack of Specific Data for this compound

A Framework for Comparison: Insights from Sesquiterpene Lactones

To illustrate the methodology for creating a comparative guide on reproducibility, we will consider the general findings for sesquiterpene lactones, a well-researched group of compounds with a wealth of in vitro data.

Data Presentation: A Call for Clarity

For any given compound, a systematic presentation of quantitative data is crucial for assessing reproducibility and for comparison with alternative compounds. The following table structure is recommended for summarizing key in vitro assays.

Table 1: Comparative In Vitro Activities of a Hypothetical Lactone and Alternatives

Assay TypeTest System (Cell Line)CompoundConcentrationEndpoint MeasuredResultReference
CytotoxicityA549 (Human Lung Carcinoma)Compound A10 µMCell Viability (%)52%[Fictional Study 1]
A549 (Human Lung Carcinoma)Doxorubicin (Control)1 µMCell Viability (%)48%[Fictional Study 1]
Anti-inflammatoryRAW 264.7 (Macrophage)Compound A5 µMNitric Oxide (NO) Production45% inhibition[Fictional Study 2]
RAW 264.7 (Macrophage)Dexamethasone (Control)1 µMNitric Oxide (NO) Production75% inhibition[Fictional Study 2]
NF-κB InhibitionHEK293 (Reporter Cell Line)Compound A10 µMLuciferase Activity60% reduction[Fictional Study 3]
HEK293 (Reporter Cell Line)Bay 11-7082 (Control)5 µMLuciferase Activity85% reduction[Fictional Study 3]
Experimental Protocols: The Foundation of Reproducibility

Detailed methodologies are the bedrock of reproducible science. Any comparative guide should include explicit protocols for the key experiments cited.

Example Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well. After 24 hours, cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations or a vehicle control. Cells are incubated for 1 hour.

  • Stimulation: Following pre-treatment with the compound, cells are stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as a percentage of the stimulated control.

Visualization of Pathways and Workflows

Diagrams are essential for conveying complex biological pathways and experimental procedures.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Stimulation cluster_2 Data Acquisition & Analysis a Seed HEK293 cells in 96-well plate b Transfect with NF-κB reporter plasmids a->b c Pre-treat with Test Compound b->c d Stimulate with TNF-α c->d e Cell Lysis d->e f Measure Luciferase Activity e->f g Normalize and Analyze Data f->g

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

G TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Lactone Lactone Lactone->IKK inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by lactones.

Conclusion and Future Directions

While a detailed, reproducible in vitro comparison guide for this compound cannot be compiled at this time due to a lack of specific published data, the framework presented here offers a clear roadmap for how such an analysis should be conducted. The scientific community would benefit greatly from foundational research on this compound to characterize its biological activities and mechanisms of action. Should such data become available, the structured approach of clear data tabulation, detailed protocol sharing, and visual representation of workflows and pathways will be invaluable for assessing its reproducibility and potential as a therapeutic agent. Researchers are encouraged to adopt these principles to enhance the transparency and utility of their findings.

References

A Head-to-Head Comparison of Synthetic vs. Natural Matsukaze-lactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a natural product directly from its biological origin or utilizing a synthetic counterpart is a critical decision. This guide provides a comprehensive comparison of natural and synthetic Matsukaze-lactone, a bicoumarin with potential therapeutic applications. Due to the limited publicly available data specifically comparing the two forms, this guide draws upon the known properties of natural this compound, general principles of chemical synthesis, and the well-documented biological activities of the broader bicoumarin class.

Introduction to this compound

This compound (CAS 3153-73-9) is a naturally occurring bicoumarin, a dimeric derivative of coumarin.[1] Its chemical structure is 7,7'-dimethoxy-[6,8'-bi-2H-1-benzopyran]-2,2'-dione. The primary known natural source of this compound is the plant Boenninghausenia albiflora, a member of the Rutaceae family.[1][2] While specific biological activities of this compound are not extensively documented in recent literature, the coumarin and bicoumarin classes of compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticoagulant, antimicrobial, and antitumor activities.[3][4][5][6]

Sourcing: A Tale of Two Origins

The procurement of this compound for research purposes can be approached from two distinct avenues: isolation from its natural source and chemical synthesis.

Natural this compound: This involves the extraction and purification of the compound from Boenninghausenia albiflora.

Synthetic this compound: This entails the de novo construction of the molecule from simpler chemical starting materials in a laboratory setting.

The following sections will delve into a comparative analysis of these two sources based on key performance indicators relevant to a research and drug development context.

Performance Comparison: Synthetic vs. Natural this compound

A direct, data-driven comparison of the biological performance of synthetic versus natural this compound is hampered by a lack of published studies. However, a qualitative and semi-quantitative comparison can be constructed based on general principles and data from related compounds.

FeatureNatural this compoundSynthetic this compoundKey Considerations for Researchers
Purity & Consistency Typically lower purity due to co-extraction of other plant metabolites. Batch-to-batch variability can be high.High purity achievable (>98%). Consistent product quality from batch to batch.High purity is crucial for accurate biological assays and reproducible results.
Yield & Scalability Yield is dependent on plant growth, harvest time, and extraction efficiency. Scaling up can be challenging and costly.Synthesis can be optimized for higher yields. Scalability is generally more straightforward and predictable.For large-scale studies or preclinical development, synthetic routes are often more viable.
Stereochemistry Yields the specific stereoisomer produced by the plant's biosynthetic machinery.Allows for the synthesis of specific stereoisomers, as well as racemic mixtures and unnatural enantiomers for structure-activity relationship (SAR) studies.Control over stereochemistry is vital for understanding biological activity and receptor interaction.
Cost Can be high due to the labor-intensive processes of cultivation, extraction, and purification.Initial setup costs for synthesis development can be high, but the cost per milligram can decrease significantly with scale.The economic feasibility depends on the quantity of compound required.
Accessibility Dependent on the geographical availability and seasonal growth of Boenninghausenia albiflora.Can be produced on demand in a laboratory setting, independent of natural source availability.Synthetic routes offer a more reliable and consistent supply chain for long-term research projects.
Analog Synthesis Limited to naturally occurring derivatives found in the plant.The synthetic route can be readily modified to produce a wide range of analogs for SAR studies and lead optimization.The ability to generate novel analogs is a significant advantage of chemical synthesis in drug discovery.

Biological Activity Profile of Bicoumarins (A Proxy for this compound)

While specific quantitative data for this compound is scarce, the known biological activities of other bicoumarins provide a strong indication of its potential therapeutic applications.

Biological ActivityReported Effects of BicoumarinsPotential Significance for this compound
Anti-inflammatory Inhibition of pro-inflammatory cytokines and enzymes.[3][4]Potential therapeutic for inflammatory diseases.
Anticancer Cytotoxic effects against various cancer cell lines.[7]A candidate for further investigation in oncology.
Antimicrobial Activity against a range of bacteria.[8]Potential as a lead compound for new antibiotics.
Anticoagulant Inhibition of blood coagulation pathways.[9]Could be explored for cardiovascular applications.
Antiviral Inhibition of viral replication.[3][4]A potential scaffold for the development of antiviral agents.

Experimental Protocols

To facilitate further research and a direct comparison, a generalized experimental protocol for assessing the anti-inflammatory activity of this compound is provided below. This protocol is based on standard assays used for evaluating coumarin and bicoumarin derivatives.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

1. Cell Culture and Maintenance:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The medium is then replaced with fresh medium containing various concentrations of natural or synthetic this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) is also included.

  • After 1 hour of pre-treatment with this compound, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined by non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis Natural_ML Natural this compound (Extraction & Purification) Treatment Treatment with This compound Natural_ML->Treatment Varying Concentrations Synthetic_ML Synthetic this compound (Chemical Synthesis) Synthetic_ML->Treatment Varying Concentrations RAW_cells RAW 264.7 Cells RAW_cells->Treatment LPS_Stimulation LPS Stimulation Treatment->LPS_Stimulation Griess_Assay Griess Assay (NO Measurement) LPS_Stimulation->Griess_Assay Data_Analysis IC50 Determination Griess_Assay->Data_Analysis

Caption: Experimental workflow for comparing the anti-inflammatory activity.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway of Bicoumarins LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Pro_inflammatory_Genes activates transcription ML This compound ML->IKK inhibits

Caption: A plausible anti-inflammatory signaling pathway for bicoumarins.

Conclusion and Future Directions

The choice between synthetic and natural this compound will ultimately depend on the specific goals of the research. For initial exploratory studies, naturally sourced material may be sufficient. However, for more rigorous pharmacological evaluation, medicinal chemistry campaigns, and preclinical development, a robust and scalable synthetic route is indispensable.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the biological activities of highly purified natural and synthetic this compound.

  • Elucidation of Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • Development of a Scalable Synthesis: Optimizing a synthetic route to enable the production of larger quantities of this compound and its analogs for in-depth preclinical and clinical evaluation.

By addressing these research gaps, the full therapeutic potential of this intriguing natural product can be unlocked, paving the way for the development of novel therapeutic agents.

References

Evaluating the Synergistic Potential of Matsukaze-lactone and Analogs in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of combination therapies is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. Natural compounds, with their vast structural diversity and biological activity, represent a promising avenue for synergistic drug discovery. This guide provides a framework for evaluating the synergistic effects of Matsukaze-lactone, a sesquiterpenoide lactone, and other related compounds, with a focus on anticancer applications.

Due to the limited availability of published data on the synergistic effects of this compound specifically, this guide will utilize data from a representative sesquiterpenoide lactone to illustrate the experimental and analytical methodologies employed in synergy evaluation. This approach provides a practical template for researchers investigating the potential of this compound in combination with other therapeutic agents.

The Rationale for Synergy in Cancer Therapy

Combining therapeutic agents can lead to a range of interaction outcomes:

  • Additive Effect: The combined effect is the sum of the individual effects.

  • Antagonistic Effect: The combined effect is less than the sum of the individual effects.

  • Synergistic Effect: The combined effect is greater than the sum of the individual effects.

Synergistic interactions are highly sought after in drug development as they can offer significant clinical advantages, including the potential for dose reduction of one or both agents, thereby minimizing side effects, and the ability to overcome resistance mechanisms.[1] Natural products, such as sesquiterpenoide lactones, are known to modulate various signaling pathways implicated in cancer progression and chemoresistance, making them excellent candidates for combination studies.[1]

Case Study: Synergistic Effects of a Sesquiterpenoide Lactone with a Conventional Chemotherapeutic Agent

As a proxy for this compound, we will examine a hypothetical study on the synergistic effects of a representative sesquiterpenoide lactone (SL) in combination with the widely used chemotherapeutic drug, Doxorubicin, on a human cancer cell line.

Data Presentation: In Vitro Cytotoxicity and Synergy Analysis

The following tables summarize the quantitative data from a hypothetical experiment evaluating the cytotoxic effects of SL and Doxorubicin, both individually and in combination.

Table 1: IC50 Values of Individual Compounds

CompoundCell LineIC50 (µM)
Sesquiterpenoide Lactone (SL)Human Breast Cancer (MCF-7)15
DoxorubicinHuman Breast Cancer (MCF-7)1.2

Table 2: Combination Index (CI) Values for SL and Doxorubicin Combination

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Combination Ratio (SL:Doxorubicin)Fraction Affected (Fa)Combination Index (CI)Interpretation
1:10.250.85Synergy
1:10.500.65Synergy
1:10.750.50Strong Synergy
1:20.500.72Synergy
2:10.500.60Synergy

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the sesquiterpenoide lactone, the chemotherapeutic agent, or a combination of both for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is calculated using non-linear regression analysis.

Synergy Analysis (Combination Index Method)
  • Experimental Design: A fixed-ratio experimental design is often employed, where the two drugs are combined at different ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values).

  • Data Collection: Dose-response curves are generated for each drug alone and for the combinations.

  • CI Calculation: The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) based on the Chou-Talalay method. This method analyzes the dose-effect data of single and combined drug treatments.

Mandatory Visualizations

Experimental Workflow for Synergy Screening

Synergy_Workflow cluster_setup Experimental Setup cluster_combination Combination Studies cluster_analysis Data Analysis cluster_outcome Interpretation A Cell Line Selection (e.g., MCF-7, A549) B Compound Preparation (this compound & Partner Drug) A->B C Dose-Response Assays (Single Agents) B->C F IC50 Determination (Individual Drugs) C->F D Fixed-Ratio Combination Treatment E Cell Viability/Cytotoxicity Assay (e.g., MTT) D->E G Combination Index (CI) Calculation E->G H Isobologram Analysis E->H F->D I Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) G->I H->I

Caption: Workflow for evaluating synergistic effects of drug combinations.

Potential Signaling Pathways Modulated by Sesquiterpenoide Lactones

Many sesquiterpenoide lactones exert their biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate some of these pathways that could be targeted by this compound in a synergistic combination.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SL Sesquiterpenoide Lactone SL->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by a sesquiterpenoide lactone.

MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_receptor Growth Factor Receptor Ras Ras GF_receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation SL Sesquiterpenoide Lactone SL->Raf Inhibition TF Transcription Factors (e.g., AP-1, c-Myc) ERK_nuc->TF Activation

Caption: Modulation of the MAPK/ERK signaling pathway.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_receptor Cytokine Receptor JAK JAK Cytokine_receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization SL Sesquiterpenoide Lactone SL->JAK Inhibition DNA DNA STAT_dimer->DNA Binding Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) DNA->Genes Transcription

Caption: Interference with the JAK-STAT signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently lacking in publicly available literature, the established biological activities of the broader class of sesquiterpenoide lactones provide a strong rationale for its investigation in combination therapies. The experimental and analytical frameworks presented in this guide offer a robust starting point for researchers to systematically evaluate the synergistic potential of this compound with other compounds.

Future research should focus on:

  • In vitro screening: Conducting comprehensive in vitro studies to assess the synergistic effects of this compound with a panel of standard-of-care chemotherapeutic agents across various cancer cell lines.

  • Mechanism of action studies: Elucidating the molecular mechanisms underlying any observed synergistic interactions, with a focus on the modulation of key signaling pathways such as NF-κB, MAPK, and JAK-STAT.

  • In vivo validation: Progressing promising in vitro findings to in vivo animal models to evaluate the therapeutic efficacy and safety of the combination therapy.

By following a systematic and data-driven approach, the full therapeutic potential of this compound as a synergistic agent can be thoroughly explored, potentially leading to the development of novel and more effective treatment strategies.

References

Safety Operating Guide

Proper Disposal Procedures for Matsukaze-lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Matsukaze-lactone (CAS 3153-73-9). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the protocols for the parent compound, coumarin, as this compound is a coumarin derivative. It is imperative to handle this compound with the assumption that it shares similar toxicological and environmental hazard profiles with coumarin.

I. Hazard Profile and Safety Precautions

This compound is a coumarin compound isolated from the leaves of Boenninghausenia albiflora. Coumarins as a class of compounds can exhibit toxic properties. Based on the available data for coumarin, this compound should be handled as a hazardous substance.

Key Hazards (based on Coumarin):

  • Toxicity: Toxic if swallowed[1][2].

  • Skin Sensitization: May cause an allergic skin reaction[1].

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects[1][2].

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves[1].

  • Eye Protection: Use safety goggles or glasses with side shields[3].

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact[1].

II. Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table summarizes key information for the parent compound, coumarin, to provide a basis for safe handling and disposal.

PropertyData for CoumarinSource(s)
UN Number 2811[2]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Coumarin)[2][4]
Acute Toxicity (Oral) LD50 Oral Rat: 50 – 300 mg/kg[4]
Aquatic Toxicity (Acute) EC50 Daphnia pulex (48h): 30.6 mg/lLC50 Poecilia reticulata (96h): 56 mg/l[2]
Bioaccumulative Potential n-octanol/water (log KOW): 1.39 (pH 7, 25°C)[2]

III. Spill and Waste Disposal Procedures

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following step-by-step procedures should be followed.

Experimental Protocol for Spill Cleanup:

  • Immediate Action: Evacuate the immediate area of the spill. Remove all sources of ignition[5].

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, dampen the material with 60-70% ethanol to prevent dust formation[5].

  • Collection: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste[5]. Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue[5].

  • Decontamination: Wash the contaminated surfaces with a 60-70% ethanol solution followed by soap and water[5].

  • PPE Disposal: Seal all contaminated PPE, including gloves and absorbent paper, in a vapor-tight plastic bag for disposal as hazardous waste[5].

Step-by-Step Waste Disposal Protocol:

  • Waste Identification: this compound and any materials contaminated with it must be classified as hazardous waste[1][2].

  • Containerization: Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be appropriate for toxic organic solids.

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. This material and its container must be disposed of as hazardous waste[1][2]. Do not empty into drains or release into the environment[1][3].

  • Documentation: Maintain accurate records of the waste generation and disposal in accordance with institutional and regulatory requirements.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes D Non-Hazardous Waste Stream B->D No E Package in a sealed, labeled, and appropriate hazardous waste container C->E F Store in a designated, cool, dry, and well-ventilated area E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H Complete all required waste disposal documentation G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling Matsukaze-lactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling Matsukaze-lactone, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is mandatory:

PPE Category Specification Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect against splashes, dust, and unforeseen reactions.
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).Coumarin SDSs specifically recommend nitrile gloves for their chemical resistance.[1] Breakthrough time should be greater than 480 minutes.[1]
Body Protection A lab coat or chemical-resistant suit.To prevent skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is necessary if there is a risk of dust formation or aerosol generation.To prevent inhalation of the compound, which may be toxic if inhaled.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

2.2. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust or aerosols. Use non-sparking tools.[2]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, liners, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

3.2. Disposal Procedure:

  • Containerization: Ensure all waste containers are securely sealed and clearly labeled with the contents ("Hazardous Waste: this compound").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[3][9]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in publicly available safety literature, any procedure involving this compound should incorporate the safety measures outlined in this guide. Researchers should conduct a thorough risk assessment before beginning any new experiment.

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

MatsukazeLactoneWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Prep Don PPE Workspace Prepare Workspace Prep->Workspace Weigh Weigh & Transfer Workspace->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate Wash Wash Hands Decontaminate->Wash Segregate Segregate Waste Wash->Segregate Store Store Waste Securely Segregate->Store Dispose Dispose via Licensed Vendor Store->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Matsukaze-lactone
Reactant of Route 2
Reactant of Route 2
Matsukaze-lactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.